molecular formula C16H16O5 B586099 1,11b-Dihydro-11b-hydroxymedicarpin

1,11b-Dihydro-11b-hydroxymedicarpin

Número de catálogo: B586099
Peso molecular: 288.29 g/mol
Clave InChI: XIJBDLYFYFZZDS-APHBMKBZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,11b-Dihydro-11b-hydroxymedicarpin has been reported in Ononis viscosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-10-2-3-11-12-8-20-14-6-9(17)4-5-16(14,18)15(12)21-13(11)7-10/h2-3,6-7,12,15,18H,4-5,8H2,1H3/t12-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJBDLYFYFZZDS-APHBMKBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=CC(=O)CCC4(C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=CC(=O)CC[C@@]4([C@@H]3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 1,11b-Dihydro-11b-hydroxymedicarpin: A Technical Guide to Its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation of 1,11b-Dihydro-11b-hydroxymedicarpin, a pterocarpan of interest for its potential biological activities. This document synthesizes available scientific literature to facilitate further research and development efforts centered on this natural compound.

Natural Sources

This compound is a secondary metabolite found in the plant kingdom. The primary documented natural source for this compound is:

  • Species: Ononis viscosa subsp. breviflora

  • Family: Fabaceae

This plant species has been identified as the principal source from which this compound was first isolated and characterized. Research indicates that the compound is present in the chloroform extract of the plant material. Another plant, Derris robusta, has also been associated with this class of compounds, suggesting it as a potential, though less documented, source.

Isolation Methodology

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. While the detailed experimental parameters from the original study by Barrero et al. (1998) are not fully accessible in the public domain, a generalized workflow can be constructed based on standard phytochemical isolation techniques for pterocarpans.

General Experimental Workflow

The isolation procedure typically commences with the extraction of the dried and powdered plant material, followed by a series of chromatographic separations to purify the target compound.

Isolation_Workflow Plant_Material Dried & Powdered Ononis viscosa subsp. breviflora Extraction Extraction (e.g., with Chloroform) Plant_Material->Extraction Crude_Extract Crude Chloroform Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Eluted Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pooling Pooling of Fractions Containing Target Compound TLC_Analysis->Pooling Further_Purification Further Purification (e.g., Preparative TLC or HPLC) Pooling->Further_Purification Isolated_Compound Isolated this compound Further_Purification->Isolated_Compound

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

Detailed, step-by-step experimental protocols are crucial for the successful replication of scientific findings. However, the specific methodologies for the isolation of this compound, including solvent systems, chromatographic media, and elution gradients, are contained within the primary literature that is not publicly available at this time. Researchers seeking to isolate this compound should consult the original publication:

  • Barrero, A. F., Cabrera, E., & Rodriguez-Garcia, I. (1998). Pterocarpans from Ononis viscosa subsp. breviflora. Phytochemistry, 48(1), 187-190.

Quantitative Data

Quantitative data from the isolation of this compound, such as the yield from the initial plant material and detailed spectroscopic data (¹H NMR, ¹³C NMR, MS), are essential for characterization and confirmation of the compound's structure. This information is expected to be detailed in the aforementioned primary literature.

Data PointValue
Yield (%) Data not available in public search results.
¹H NMR Data Data not available in public search results.
¹³C NMR Data Data not available in public search results.
Mass Spectrometry Data Data not available in public search results.

Note: The table above reflects the current limitations in accessing the specific quantitative data from the original isolation study.

Future Outlook

To advance the research on this compound, access to the detailed experimental protocols and quantitative data from the primary literature is paramount. Future work should focus on re-isolating the compound from Ononis viscosa subsp. breviflora to independently verify its structure and to obtain a sufficient quantity for comprehensive biological screening. Furthermore, exploring other potential natural sources, such as Derris robusta, could provide alternative avenues for obtaining this promising natural product. The development of a total synthesis route would also be a significant contribution to ensuring a stable supply for further pharmacological investigation.

Unveiling the Potential: A Technical Guide to the Biological Activity of 1,11b-Dihydro-11b-hydroxymedicarpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymedicarpin is a pterocarpan, a class of natural benzopyranofuranobenzopyran compounds. It is structurally a derivative of medicarpin and is found in plant species such as Ononis viscosa subsp. breviflora. While direct and extensive research on the specific biological activities of this compound is limited, the well-documented bioactivities of its parent compound, medicarpin, and other related pterocarpans provide a strong foundation for predicting its therapeutic potential. This technical guide consolidates the available information on closely related compounds to infer the likely biological activities of this compound, presenting potential mechanisms of action, experimental protocols for its investigation, and a hypothetical signaling pathway.

Inferred Biological Activities and Mechanisms of Action

Based on the activities of its parent compound, medicarpin, this compound is anticipated to possess significant anti-inflammatory and bone regenerative properties. The primary mechanisms are likely to involve the modulation of key signaling pathways and the regulation of cytokine production.

Anti-Inflammatory and Immunomodulatory Effects

Medicarpin has demonstrated potent anti-arthritic effects by modulating the inflammatory cascade. It is known to suppress the differentiation and expansion of pro-inflammatory Th17 cells. This action is associated with the downregulation of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17A (IL-17A). Conversely, medicarpin has been shown to upregulate the anti-inflammatory cytokine, Interleukin-10 (IL-10). This cytokine profile modulation suggests a potential therapeutic role in autoimmune and inflammatory disorders.

Bone Regeneration and Healing

A significant area of medicarpin's biological activity is its role in bone health. It has been shown to promote the healing of cortical bone defects. This osteogenic activity is attributed to the activation of the Notch and Wnt canonical signaling pathways, which are critical for bone formation and regeneration. By stimulating these pathways, medicarpin can enhance the proliferation and differentiation of osteoblasts, the cells responsible for new bone formation.

Quantitative Data on Related Compounds

Due to the absence of specific quantitative data for this compound, the following table summarizes the activities of its parent compound, medicarpin, to provide a comparative reference.

CompoundBiological ActivityAssay SystemEffective Concentration/DoseReference
MedicarpinInhibition of TNF-αIn vivo (Collagen-Induced Arthritis model)Not Specified[1][2]
MedicarpinInhibition of IL-6In vivo (Collagen-Induced Arthritis model)Not Specified[1][2]
MedicarpinInhibition of IL-17AIn vivo (Collagen-Induced Arthritis model)Not Specified[1][2]
MedicarpinUpregulation of IL-10In vivo (Collagen-Induced Arthritis model)Not Specified[1][2]
MedicarpinActivation of Wnt SignalingIn vitro (Primary calvarial osteoblasts)10⁻⁸ M[1][2]
MedicarpinActivation of Notch SignalingIn vitro (Primary calvarial osteoblasts)10⁻⁸ M[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the biological activities of this compound, based on standard assays for related compounds.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of pro-inflammatory cytokine production and the percentage increase in anti-inflammatory cytokine production compared to the LPS-stimulated control.

In Vitro Osteogenic Activity Assessment

Objective: To evaluate the effect of this compound on the differentiation of pre-osteoblastic cells.

Methodology:

  • Cell Culture: Culture MC3T3-E1 pre-osteoblastic cells in Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in 12-well plates at a density of 5 x 10⁴ cells/well.

  • Induction of Differentiation: Once the cells reach confluence, switch to an osteogenic differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

  • Treatment: Treat the cells with different concentrations of this compound (e.g., 0.1, 1, 10 µM) in the differentiation medium. The medium should be changed every 2-3 days.

  • Alkaline Phosphatase (ALP) Staining: After 7 days of differentiation, fix the cells with 4% paraformaldehyde and stain for ALP activity using a commercial staining kit. ALP is an early marker of osteoblast differentiation.

  • Alizarin Red S Staining: After 21 days of differentiation, fix the cells and stain with Alizarin Red S solution to visualize calcium deposition, a marker of late-stage osteoblast differentiation and mineralization.

  • Quantification: For quantitative analysis, the stained areas can be destained, and the absorbance measured spectrophotometrically.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the hypothetical signaling pathway for the anti-inflammatory and osteogenic effects of this compound and a general workflow for its biological activity screening.

G cluster_0 Hypothetical Anti-Inflammatory Pathway cluster_1 Hypothetical Osteogenic Pathway Compound 1,11b-Dihydro-11b- hydroxymedicarpin Th17 Th17 Cell Differentiation Compound->Th17 Inhibits Anti_Cytokine Anti-inflammatory Cytokine (IL-10) Compound->Anti_Cytokine Promotes Pro_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) Th17->Pro_Cytokines Promotes Inflammation Inflammation Pro_Cytokines->Inflammation Anti_Cytokine->Inflammation Inhibits Compound2 1,11b-Dihydro-11b- hydroxymedicarpin Wnt Wnt Signaling Compound2->Wnt Activates Notch Notch Signaling Compound2->Notch Activates Osteoblast Osteoblast Differentiation & Proliferation Wnt->Osteoblast Notch->Osteoblast Bone Bone Formation Osteoblast->Bone

Caption: Hypothetical signaling pathways for the biological activities of the compound.

G cluster_workflow Experimental Workflow for Bioactivity Screening Start Start: Compound Isolation/ Synthesis of 1,11b-Dihydro-11b- hydroxymedicarpin In_Vitro In Vitro Screening (e.g., Anti-inflammatory, Osteogenic, Cytotoxicity Assays) Start->In_Vitro Active Biologically Active? In_Vitro->Active Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins, Gene Expression Analysis) Active->Mechanism Yes Inactive Inactive/Re-evaluate Active->Inactive No In_Vivo In Vivo Validation (e.g., Animal Models of Arthritis or Bone Defects) Mechanism->In_Vivo Lead Lead Compound for Further Development In_Vivo->Lead

Caption: A general experimental workflow for investigating the compound's bioactivity.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, its structural relationship to the well-studied pterocarpan, medicarpin, provides a strong basis for inferring its potential pharmacological properties. It is highly likely that this compound possesses anti-inflammatory and osteogenic activities through the modulation of key cytokine and signaling pathways. The experimental protocols and hypothetical frameworks presented in this guide offer a comprehensive starting point for researchers and drug development professionals to systematically investigate and unlock the therapeutic potential of this compound. Further research is warranted to isolate or synthesize this compound and validate these predicted activities.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1,11b-Dihydro-11b-hydroxymedicarpin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a detailed overview of the mechanism of action of Medicarpin . Due to the limited availability of specific research on its derivative, 1,11b-Dihydro-11b-hydroxymedicarpin , the information presented herein is based on the well-documented biological activities of the parent compound. All findings, including signaling pathways, quantitative data, and experimental protocols, should be considered as an extrapolation and a foundational guide for future research into this compound.

Introduction

This compound is a pterocarpan, a class of isoflavonoids, that has been identified in plants such as Ononis viscosa subsp. breviflora. As a derivative of Medicarpin, a phytoalexin with a broad spectrum of biological activities, this compound is presumed to share similar mechanisms of action. This guide synthesizes the current understanding of Medicarpin's molecular pathways, offering a comprehensive technical resource for researchers, scientists, and drug development professionals. The primary activities of Medicarpin include anti-inflammatory, antioxidant, anti-cancer, and osteogenic effects, which are mediated through the modulation of several key signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of Medicarpin. This data provides a comparative reference for its potency across different cellular contexts.

Table 1: Anti-proliferative and Cytotoxic Activity of Medicarpin

Cell LineAssayMetricValueReference
U251 (Glioblastoma)MTT AssayIC50 (24h)271 µg/mL[1]
U-87 MG (Glioblastoma)MTT AssayIC50 (24h)175 µg/mL[1]
U251 (Glioblastoma)MTT AssayIC50 (48h)154 µg/mL[1]
U-87 MG (Glioblastoma)MTT AssayIC50 (48h)161 µg/mL[1]
A549 (Lung Cancer)Apoptosis Assay% Apoptotic Cells (24h)16.3 ± 4.7%[2][3]
H157 (Lung Cancer)Apoptosis Assay% Apoptotic Cells (24h)21.1 ± 1.8%[2][3]
A549 (Lung Cancer)Apoptosis Assay% Apoptotic Cells (48h)54.7 ± 1.6%[2][3]
H157 (Lung Cancer)Apoptosis Assay% Apoptotic Cells (48h)46.2 ± 5.7%[2][3]
Huh7it-1 (Hepatocyte Carcinoma)Not SpecifiedIC5034.32 ± 5.56 µg/mL[1]

Table 2: Antioxidant and Anti-inflammatory Activity of Medicarpin

AssayMetricValueReference
ABTS Radical ScavengingIC500.61 ± 0.05 µg/mL[1]
DPPH Radical ScavengingIC507.50 ± 1.6 µg/mL[1]
Protein Denaturation InhibitionIC50> 63.50 µg/mL[4]

Core Mechanisms of Action and Signaling Pathways

Medicarpin exerts its pleiotropic effects by modulating a network of interconnected signaling pathways. The following sections detail these pathways and include visualizations generated using the DOT language.

Induction of Apoptosis via the ROS-JNK-CHOP Pathway

In myeloid leukemia cells, Medicarpin sensitizes cells to TRAIL-induced apoptosis.[5] This is achieved through the generation of reactive oxygen species (ROS), which in turn activates the JNK and CHOP signaling cascade, leading to the upregulation of the death receptor DR5.

Medicarpin Medicarpin ROS ROS Generation Medicarpin->ROS JNK JNK Activation ROS->JNK CHOP CHOP Activation JNK->CHOP DR5 DR5 Upregulation CHOP->DR5 Apoptosis Apoptosis DR5->Apoptosis

ROS-JNK-CHOP Signaling Pathway for Apoptosis Induction.
Osteogenic Effects via Estrogen Receptor β (ERβ)

Medicarpin promotes osteoblast differentiation and bone formation through its interaction with Estrogen Receptor β (ERβ).[6][7] This interaction initiates a signaling cascade involving p38 MAPK and BMP-2, ultimately leading to the expression of osteogenic genes.

Medicarpin Medicarpin ERb Estrogen Receptor β (ERβ) Medicarpin->ERb p38_MAPK p38 MAPK Activation ERb->p38_MAPK BMP2 BMP-2 Expression p38_MAPK->BMP2 Osteoblast Osteoblast Differentiation BMP2->Osteoblast

Estrogen Receptor β-mediated Osteogenic Signaling Pathway.
Antioxidant Response through NRF2 Activation

Medicarpin exhibits antioxidant properties by activating the NRF2 signaling pathway.[8][9] It promotes the nuclear translocation of NRF2, leading to the expression of antioxidant response element (ARE)-dependent genes like HO-1, NQO-1, and GCLC.

Medicarpin Medicarpin NRF2_translocation NRF2 Nuclear Translocation Medicarpin->NRF2_translocation ARE ARE Binding NRF2_translocation->ARE Antioxidant_Genes Upregulation of HO-1, NQO-1, GCLC ARE->Antioxidant_Genes Cell_Protection Cellular Protection from Oxidative Stress Antioxidant_Genes->Cell_Protection

NRF2-mediated Antioxidant Response Pathway.
Anti-Cancer Effects via Modulation of PI3K/AKT/mTOR and NF-κB Pathways

In various cancer models, Medicarpin has been shown to inhibit cell proliferation and induce apoptosis by modulating the PI3K/AKT/mTOR and NF-κB signaling pathways.[10] It can suppress the activation of AKT and mTOR, key regulators of cell growth and survival, and inhibit the pro-inflammatory and anti-apoptotic NF-κB pathway.

Medicarpin Medicarpin PI3K_AKT_mTOR PI3K/AKT/mTOR Inhibition Medicarpin->PI3K_AKT_mTOR NFkB NF-κB Inhibition Medicarpin->NFkB Cell_Proliferation Decreased Cell Proliferation PI3K_AKT_mTOR->Cell_Proliferation Apoptosis Increased Apoptosis NFkB->Apoptosis

Inhibition of Pro-survival Signaling Pathways in Cancer Cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the mechanisms of action of Medicarpin.

Cell Viability and Proliferation Assay (MTT Assay)
  • Objective: To determine the cytotoxic and anti-proliferative effects of the compound.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of Medicarpin for 24-48 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the percentage of apoptotic cells.

  • Methodology:

    • Cells are treated with Medicarpin for the desired time period.[3]

    • Cells are harvested and washed with PBS.[3]

    • Cells are resuspended in Annexin V binding buffer.[3]

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.[3]

    • The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins in signaling pathways.

  • Methodology:

    • Cells are treated with Medicarpin and then lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[11][12]

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-JNK, CHOP, ERβ, NRF2, p-AKT, NF-κB).

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11][12]

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

Luciferase Reporter Assay
  • Objective: To measure the transcriptional activity of specific pathways (e.g., NRF2/ARE, NF-κB).

  • Methodology:

    • Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of a specific response element (e.g., ARE or NF-κB) and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Transfected cells are treated with Medicarpin.

    • Cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.[13][14][15]

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[15]

Estrogen Receptor Binding Assay
  • Objective: To determine the binding affinity of the compound to the estrogen receptor.

  • Methodology:

    • A competitive binding assay is performed using a source of estrogen receptor (e.g., rat uterine cytosol or recombinant ERβ) and a radiolabeled or fluorescently labeled estradiol.[16][17][18]

    • The receptor is incubated with the labeled estradiol in the presence of increasing concentrations of unlabeled Medicarpin.

    • The amount of bound labeled estradiol is measured. The IC50 value, the concentration of Medicarpin that inhibits 50% of the labeled estradiol binding, is determined.

Osteoblast Differentiation Assay
  • Objective: To assess the effect of the compound on osteoblast differentiation.

  • Methodology:

    • Mesenchymal stem cells or pre-osteoblastic cells are cultured in an osteogenic differentiation medium.

    • Cells are treated with various concentrations of Medicarpin.

    • After a specific period of differentiation (e.g., 7-21 days), the cells are assayed for markers of osteoblast differentiation, such as:

      • Alkaline Phosphatase (ALP) activity: Measured by a colorimetric assay.[19]

      • Mineralization: Assessed by Alizarin Red S or von Kossa staining, which stains calcium deposits.[19][20]

      • Gene expression: The expression of osteogenic marker genes (e.g., Runx2, ALP, Osteocalcin) is quantified by RT-qPCR.

Conclusion

The available evidence strongly suggests that Medicarpin, and by extension its derivative this compound, possesses significant therapeutic potential through its ability to modulate multiple critical signaling pathways. Its actions on apoptosis induction, osteogenesis, antioxidant defense, and inhibition of pro-survival pathways in cancer cells highlight its pleiotropic nature. This technical guide provides a comprehensive foundation of the known mechanisms of Medicarpin, which should serve as a valuable resource for guiding future research and development efforts focused on this compound. Further studies are imperative to delineate the specific mechanistic nuances of this derivative and to confirm the extent to which it shares the biological activities of its parent compound.

References

An In-depth Technical Guide to 1,11b-Dihydro-11b-hydroxymedicarpin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,11b-Dihydro-11b-hydroxymedicarpin is a pterocarpan, a class of natural products known for their diverse biological activities. As a derivative of medicarpin, it is of significant interest for its potential anti-inflammatory and immunomodulatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis, purification, and the evaluation of its biological effects are presented, drawing upon established methodologies for related pterocarpans. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural compound.

Chemical Structure and Physicochemical Properties

This compound is a hydroxylated derivative of medicarpin. Its chemical structure is characterized by the pterocarpan core, a tetracyclic ring system. The IUPAC name is (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one[2].

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₅[2][3][4]
Molecular Weight 288.29 g/mol [2]
CAS Number 210537-04-5[3][4]
Appearance Not reported
Melting Point Not reported
Boiling Point (Predicted) 490.0 ± 45.0 °C at 760 mmHgChemSrc
Density (Predicted) 1.4 ± 0.1 g/cm³ChemSrc
Solubility Soluble in DMSO (10 mM)[3]
XLogP3 (Predicted) 0.6[2]

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis would likely begin with the construction of the pterocarpan core, followed by a stereoselective hydroxylation at the 11b position.

G Proposed Synthetic Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Isoflavone Precursor) pterocarpan_core Pterocarpan Core Synthesis start->pterocarpan_core Multi-step synthesis hydroxylation Stereoselective Hydroxylation at 11b pterocarpan_core->hydroxylation e.g., with a suitable oxidizing agent crude_product Crude this compound hydroxylation->crude_product chromatography Column Chromatography (e.g., Silica Gel) crude_product->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (MS) pure_product->ms hplc HPLC Analysis pure_product->hplc

Caption: Proposed workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Note: The following are generalized protocols that would require optimization for the specific synthesis of this compound.

Protocol 2.2.1: General Pterocarpan Core Synthesis

This protocol is adapted from general methods for pterocarpan synthesis.

  • Reaction Setup: A solution of a suitable isoflavone precursor in an appropriate anhydrous solvent (e.g., THF, methanol) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Cyclization: The reaction mixture is then acidified (e.g., with dilute HCl) to promote cyclization to the pterocarpan core.

  • Workup: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated in vacuo.

Protocol 2.2.2: Stereoselective Hydroxylation

  • Reaction Setup: The synthesized pterocarpan is dissolved in a suitable solvent (e.g., dichloromethane).

  • Oxidation: A stereoselective oxidizing agent is added. The choice of reagent is critical to achieve the desired stereochemistry at the 11b position.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is worked up to isolate the crude hydroxylated product.

Protocol 2.2.3: Purification

  • Column Chromatography: The crude product is purified by column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate) to separate the desired product from byproducts and unreacted starting materials.

  • Recrystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is further purified by recrystallization from a suitable solvent system to yield the final pure compound.

Biological Activities and Signaling Pathways

While specific studies on this compound are limited, its biological activities can be inferred from its parent compound, medicarpin. Medicarpin is known to possess anti-inflammatory and immunomodulatory properties.[5] It has been shown to heal cortical bone defects by activating the Notch and Wnt canonical signaling pathways.[3][5] Additionally, medicarpin can prevent arthritis in post-menopausal models by inhibiting the expansion of TH17 cells and the production of pro-inflammatory cytokines.[3][5] It down-regulates pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while up-regulating the anti-inflammatory cytokine IL-10.[3][5]

Potential Signaling Pathways

Based on the activity of medicarpin, this compound may modulate the following signaling pathways:

G Potential Signaling Pathways Modulated by this compound cluster_wnt Wnt Signaling cluster_notch Notch Signaling cluster_inflammation Inflammatory Cytokine Modulation compound This compound wnt Wnt compound->wnt Activates notch_ligand Notch Ligand compound->notch_ligand Activates pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) compound->pro_inflammatory Down-regulates anti_inflammatory Anti-inflammatory Cytokine (IL-10) compound->anti_inflammatory Up-regulates frizzled Frizzled Receptor wnt->frizzled dsh Dishevelled frizzled->dsh beta_catenin β-catenin dsh->beta_catenin gene_transcription_wnt Gene Transcription (e.g., Bone Formation) beta_catenin->gene_transcription_wnt notch_receptor Notch Receptor notch_ligand->notch_receptor nicd NICD notch_receptor->nicd Cleavage gene_transcription_notch Gene Transcription (e.g., Cell Differentiation) nicd->gene_transcription_notch

Caption: Potential signaling pathways influenced by this compound, based on data from its parent compound, medicarpin.

Experimental Protocols for Biological Activity Assessment

The following protocols describe standard in vitro assays to evaluate the anti-inflammatory and immunomodulatory effects of this compound.

Overall Experimental Workflow

G Workflow for In Vitro Biological Activity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis cell_line Select Cell Line (e.g., RAW 264.7 Macrophages) seeding Cell Seeding cell_line->seeding adhesion Adhesion (24h) seeding->adhesion pretreatment Pre-treatment with Compound adhesion->pretreatment stimulation Stimulation with LPS pretreatment->stimulation viability Cell Viability Assay (MTT) stimulation->viability no_assay Nitric Oxide Assay (Griess) stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA) stimulation->cytokine_assay protein_analysis Protein Expression (Western Blot) stimulation->protein_analysis quantification Quantification of Results viability->quantification no_assay->quantification cytokine_assay->quantification protein_analysis->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis conclusion Conclusion on Biological Activity statistical_analysis->conclusion

References

An In-depth Technical Guide to 1,11b-Dihydro-11b-hydroxymedicarpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,11b-Dihydro-11b-hydroxymedicarpin (CAS Number: 210537-04-5), a pterocarpan natural product. Due to the limited specific biological data on this compound, this document focuses on its chemical properties, natural source, and extensively details the well-documented biological activities and mechanisms of action of its parent compound, medicarpin. The guide includes detailed experimental protocols for the anti-inflammatory and bone regeneration activities associated with medicarpin, presented as a proxy for potential activities of its hydroxylated derivative. All quantitative data is summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a naturally occurring pterocarpan, a class of isoflavonoids known for their diverse pharmacological properties. It is structurally a derivative of medicarpin.[1][2] Pterocarpans are phytoalexins, produced by plants in response to pathogen attack, and have garnered significant interest in drug discovery for their potential anti-inflammatory, anti-cancer, and antimicrobial activities. This guide aims to consolidate the available technical information on this compound and to provide a detailed framework for its potential biological activities based on the extensive research conducted on medicarpin.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueSource
CAS Number 210537-04-5[2][3][4]
Molecular Formula C₁₆H₁₆O₅[2][3]
Molecular Weight 288.30 g/mol [2][3]
IUPAC Name (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-1,2,6,6a,11a,11b-hexahydro-3H-benzofuro[3,2-c]chromen-3-one[3]
Synonyms 11b-Hydroxy-11b,1-dihydromedicarpin[1][2]
Solubility Soluble in DMSO (10 mM)[2]

Natural Source and Isolation

This compound was first isolated from the plant Ononis viscosa subsp. breviflora, a member of the Fabaceae family.[1][2]

Experimental Protocol: Isolation (General Procedure)

While the specific details from the original isolation paper by Barrero et al. are not fully accessible, a general protocol for the isolation of pterocarpans from plant material is as follows:

  • Extraction: The dried and powdered plant material (e.g., roots or aerial parts) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extracts are then fractionated using column chromatography over silica gel or other suitable stationary phases. Elution is performed with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate.

  • Purification: Fractions containing the compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Biological Activity (Primarily based on Medicarpin)

Currently, there is a lack of specific biological activity data for this compound in the public domain. However, its parent compound, medicarpin, has been extensively studied and exhibits significant therapeutic potential, particularly in inflammation and bone regeneration.

Anti-inflammatory and Anti-arthritic Activity

Medicarpin has demonstrated potent anti-inflammatory effects and has been shown to be effective in animal models of arthritis.[5] It exerts its effects by modulating the immune response, specifically by:

  • Down-regulating pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A.[1][2]

  • Up-regulating the anti-inflammatory cytokine IL-10.[1][2]

  • Arresting the expansion of TH17 cells.[1][2]

This protocol describes the induction of arthritis in mice to evaluate the therapeutic effects of compounds like medicarpin.[5]

  • Animals: DBA/1J mice are commonly used for this model.

  • Induction of Arthritis:

    • Primary Immunization: Mice are immunized at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).

    • Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

  • Treatment:

    • The test compound (e.g., medicarpin at a dose of 10.0 mg/kg body weight) is administered orally daily, starting from day 21 post-primary immunization, for a specified period (e.g., one month).[5]

  • Assessment of Arthritis:

    • Clinical Scoring: The severity of arthritis in each paw is scored based on erythema and swelling.

    • Histological Analysis: At the end of the experiment, joints are collected, fixed, decalcified, and stained (e.g., with Safranin-O) to assess cartilage destruction and inflammation.

    • Micro-CT Analysis: Micro-computed tomography can be used to quantify bone erosion and changes in trabecular bone architecture.[5]

    • Biochemical Markers: Serum levels of inflammatory cytokines (TNF-α, IL-6, IL-17A, IL-10) and cartilage degradation markers (e.g., Cartilage Oligomeric Matrix Protein - COMP) are measured using ELISA.[5]

G cluster_workflow Collagen-Induced Arthritis (CIA) Experimental Workflow start Start: DBA/1J Mice immunization Primary Immunization (Collagen + CFA) start->immunization booster Booster Immunization (Day 21) (Collagen + IFA) immunization->booster treatment Daily Oral Treatment (e.g., Medicarpin 10 mg/kg) booster->treatment assessment Assessment of Arthritis (Clinical Scoring, Histology, Micro-CT, Biomarkers) treatment->assessment end End assessment->end G cluster_wnt Medicarpin-Activated Wnt/β-catenin Signaling cluster_nucleus Inside Nucleus Medicarpin Medicarpin Frizzled_LRP Frizzled/LRP5/6 Medicarpin->Frizzled_LRP activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled_LRP->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin degrades Nucleus Nucleus beta_catenin->Nucleus translocates TCF_LEF TCF/LEF Osteogenic_Genes Osteogenic Gene Transcription TCF_LEF->Osteogenic_Genes activates Bone_Formation Bone Formation Osteogenic_Genes->Bone_Formation beta_catenin_n β-catenin beta_catenin_n->TCF_LEF binds G cluster_notch Medicarpin-Activated Notch Signaling cluster_nucleus_notch Inside Nucleus Medicarpin Medicarpin Notch_Receptor Notch Receptor Medicarpin->Notch_Receptor activates S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor binds S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD releases Nucleus Nucleus NICD->Nucleus translocates CSL CSL Target_Genes Target Gene Transcription (e.g., Hes, Hey) CSL->Target_Genes activates Osteoblast_Differentiation Osteoblast Differentiation Target_Genes->Osteoblast_Differentiation NICD_n NICD NICD_n->CSL binds

References

Spectroscopic and Structural Elucidation of 1,11b-Dihydro-11b-hydroxymedicarpin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,11b-Dihydro-11b-hydroxymedicarpin, a pterocarpan derivative isolated from Ononis viscosa subsp. breviflora. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data crucial for the structural confirmation and characterization of this compound. Additionally, comprehensive experimental protocols for the isolation and analysis of this molecule are presented.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry. These techniques provide detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound, obtained in CDCl₃, are summarized in the tables below. These assignments are based on extensive analysis of COSY, HMQC, and HMBC correlations.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1α2.20m
H-1β2.05m
H-22.75m
H-47.15d8.5
H-6α4.25dd10.5, 4.5
H-6β3.80t10.5
H-6a3.60d6.5
H-76.60d2.5
H-106.45dd8.5, 2.5
H-11a4.95d6.5
OMe-93.78s

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
129.5
237.0
3198.0
4a113.5
4129.0
667.0
6a46.0
6b110.0
7106.5
8162.0
9160.0
10103.0
11a79.0
11b91.5
OMe-955.3
Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Table 3: Mass Spectrometry Data

TechniqueIonization ModeObserved m/zFormula
EIMS70 eV288 [M]⁺C₁₆H₁₆O₅
270 [M-H₂O]⁺
161
150
121

Experimental Protocols

The data presented above were obtained following specific experimental procedures for the isolation and analysis of the compound.

Isolation of this compound

The isolation of this compound from the aerial parts of Ononis viscosa subsp. breviflora involves the following workflow:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatography cluster_analysis Analysis plant_material Aerial Parts of Ononis viscosa extraction Maceration with Acetone plant_material->extraction crude_extract Crude Acetone Extract extraction->crude_extract partition Partitioning (Hexane, EtOAc, BuOH) crude_extract->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction cc_silica Silica Gel Column Chromatography EtOAc_fraction->cc_silica fractions Elution with Hexane-EtOAc Gradient cc_silica->fractions hplc_prep Preparative HPLC fractions->hplc_prep pure_compound This compound hplc_prep->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

Caption: Isolation workflow for this compound.

  • Extraction: The air-dried aerial parts of Ononis viscosa are macerated with acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude acetone extract is suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

  • Chromatography: The ethyl acetate fraction, being rich in pterocarpans, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane-EtOAc.

  • Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural characterization of the purified compound is performed using the following spectroscopic methods:

G cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_elucidation Structure Elucidation sample Pure Compound dissolution Dissolution in CDCl3 sample->dissolution ms_sample Sample for MS sample->ms_sample nmr_tube Sample for NMR dissolution->nmr_tube nmr_spectrometer 500 MHz Spectrometer nmr_tube->nmr_spectrometer mass_spectrometer Mass Spectrometer ms_sample->mass_spectrometer one_d_nmr 1D NMR (¹H, ¹³C) nmr_spectrometer->one_d_nmr two_d_nmr 2D NMR (COSY, HMQC, HMBC) nmr_spectrometer->two_d_nmr nmr_data NMR Spectra & Data one_d_nmr->nmr_data two_d_nmr->nmr_data data_integration Data Integration & Analysis nmr_data->data_integration eims Electron Impact (EI) mass_spectrometer->eims ms_data Mass Spectrum eims->ms_data ms_data->data_integration structure Final Structure data_integration->structure

Caption: Spectroscopic analysis workflow for structure elucidation.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Electron Impact Mass Spectrometry (EIMS) is performed on a mass spectrometer at an ionization energy of 70 eV.

Signaling Pathways and Logical Relationships

While this document focuses on the spectroscopic data, it is noteworthy that medicarpin and its derivatives are known to interact with various biological pathways. The structural information detailed herein is fundamental for understanding these interactions at a molecular level, which is critical for drug development professionals. Further research into the specific biological targets of this compound can be guided by the precise structural and electronic properties revealed through this spectroscopic analysis.

G cluster_compound Compound Characterization cluster_development Drug Development compound 1,11b-Dihydro-11b- hydroxymedicarpin structure Spectroscopic Data (NMR, MS) compound->structure Defines sar Structure-Activity Relationship (SAR) structure->sar target Biological Target Identification sar->target lead_opt Lead Optimization target->lead_opt

Caption: Relationship between spectroscopic data and drug development.

An In-Depth Technical Guide to 1,11b-Dihydro-11b-hydroxymedicarpin and its Relation to Medicarpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,11b-Dihydro-11b-hydroxymedicarpin and its structural and potential functional relationship to the well-studied phytoalexin, Medicarpin. This document details their chemical properties, natural origins, and known biological activities, with a focus on the potential therapeutic implications. Methodologies for isolation and biological evaluation are presented, alongside visualizations of relevant signaling pathways, to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Medicarpin is a naturally occurring pterocarpan, a class of isoflavonoids, recognized for its wide range of biological activities, including anti-inflammatory, anti-cancer, and bone regenerative properties.[1][2] Its derivative, this compound, is a lesser-known compound, distinguished by the presence of a hydroxyl group at the 11b position and the saturation of the 1,11b double bond. This guide explores the chemistry and biology of these two related molecules.

Chemical and Physical Properties

Medicarpin and its hydroxylated derivative share a common pterocarpan skeleton but differ in their functional groups and saturation, which influences their physicochemical properties and potential biological activities.

PropertyMedicarpinThis compound
Molecular Formula C₁₆H₁₄O₄C₁₆H₁₆O₅
Molecular Weight 270.28 g/mol 288.30 g/mol
CAS Number 32383-76-9210537-04-5
Chemical Structure
IUPAC Name (6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-3-ol(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-1,2,6,6a,11a,11b-hexahydro-3H-benzofuro[3,2-c]chromen-3-one
Natural Source Medicago truncatula, Swartzia madagascariensisOnonis viscosa subsp. breviflora

Biological Activity and Mechanism of Action

Medicarpin

Medicarpin has been extensively studied and shown to possess a variety of biological effects:

  • Anti-inflammatory Activity : Medicarpin down-regulates pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while up-regulating the anti-inflammatory cytokine IL-10.[2] It has shown potential in preventing arthritis in post-menopausal models by inhibiting the proliferation of TH17 cells.[2]

  • Bone Regeneration : It promotes the healing of cortical bone defects through the activation of the Notch and Wnt canonical signaling pathways.[1][2]

  • Anticancer Activity : Studies have indicated that Medicarpin can suppress the growth of lung cancer cells by inducing apoptosis.

This compound

As a derivative of Medicarpin, this compound is also classified as a pterocarpan with potential anti-inflammatory properties.[1][2] However, detailed studies quantifying its specific biological activities and elucidating its mechanisms of action are less common. Its structural similarity to Medicarpin suggests it may interact with similar biological targets, but the added hydroxyl group and saturated bond could significantly modulate its binding affinity and efficacy.

Signaling Pathways

Medicarpin is known to modulate key signaling pathways involved in cell proliferation, differentiation, and inflammation.

Medicarpin_Signaling cluster_Wnt Wnt Signaling cluster_Notch Notch Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh APC_Axin APC/Axin Complex Dsh->APC_Axin inhibition GSK3b GSK-3β Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylation (degradation) APC_Axin->GSK3b TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Gene Transcription (Bone Formation) TCF_LEF->Gene_Transcription Notch_Ligand Notch Ligand (Delta/Jagged) Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor NICD NICD Notch_Receptor->NICD cleavage CSL CSL NICD->CSL MAML MAML CSL->MAML Notch_Target_Genes Notch Target Genes (Cell Fate Decision) MAML->Notch_Target_Genes Medicarpin Medicarpin Medicarpin->Wnt activates Medicarpin->Notch_Receptor activates

Caption: Medicarpin's activation of Wnt and Notch signaling pathways.

While it is plausible that this compound also interacts with these pathways, further experimental validation is required.

Experimental Protocols

Isolation of this compound

The following is a general protocol for the isolation of pterocarpans from plant material, which can be adapted for this compound from Ononis viscosa.

Isolation_Workflow Start Plant Material (Ononis viscosa) Extraction Maceration with Methanol/Ethanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Crude_Extract->Partition Fractions Ethyl Acetate Fraction Partition->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Sub_Fractions Collection of Fractions Column_Chromatography->Sub_Fractions TLC TLC Analysis Sub_Fractions->TLC Purification Preparative HPLC TLC->Purification Final_Compound 1,11b-Dihydro-11b- hydroxymedicarpin Purification->Final_Compound

Caption: General workflow for the isolation of pterocarpans.

Detailed Steps:

  • Extraction : Air-dried and powdered plant material is extracted with a suitable solvent like methanol or ethanol at room temperature.

  • Fractionation : The crude extract is concentrated and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water).

  • Chromatography : The bioactive fraction (typically the ethyl acetate fraction for pterocarpans) is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Purification : Fractions containing the compound of interest, as identified by Thin Layer Chromatography (TLC), are further purified using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation : The structure of the isolated compound is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol outlines a common method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • LPS (Lipopolysaccharide)

  • Griess Reagent

  • Test compounds (Medicarpin, this compound)

  • 96-well plates

Procedure:

  • Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding : Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement : Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis : Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value for each compound.

Future Directions

Further research is necessary to fully understand the therapeutic potential of this compound. Key areas for future investigation include:

  • Quantitative Bioactivity Studies : Direct comparative studies of the anti-inflammatory, anti-cancer, and bone regenerative properties of Medicarpin and its hydroxylated derivative are needed to establish a structure-activity relationship.

  • Mechanism of Action Studies : Investigating the effect of this compound on key signaling pathways, such as Wnt and Notch, will provide insight into its molecular mechanisms.

  • In Vivo Efficacy : Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Synthesis : Development of an efficient synthetic route for this compound would facilitate further biological evaluation and potential drug development.

Conclusion

This compound represents a promising, yet understudied, natural product with potential therapeutic applications, likely sharing some of the beneficial biological activities of its parent compound, Medicarpin. This guide provides a foundational resource to stimulate and support further research into this intriguing molecule. The detailed protocols and pathway diagrams offer practical tools for scientists working to unlock the full potential of this and other related pterocarpans in drug discovery and development.

References

In Vitro Profile of 1,11b-Dihydro-11b-hydroxymedicarpin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the in vitro properties of 1,11b-Dihydro-11b-hydroxymedicarpin. Due to a notable scarcity of direct research on this specific pterocarpan, this document also draws upon the more extensive data available for its parent compound, Medicarpin, to provide a foundational understanding and suggest potential avenues for future investigation.

Introduction to this compound

This compound is a pterocarpan, a class of natural isoflavonoids. It is structurally a derivative of Medicarpin and has been identified in plants such as Ononis viscosa.[1][2][3] While research specifically investigating the in vitro activities of this compound is limited, the biological activities of Medicarpin are well-documented and may offer insights into the potential therapeutic effects of its derivatives.

Inferred Biological Activities from Medicarpin Studies

The majority of available research focuses on Medicarpin, which has demonstrated significant anti-inflammatory and bone regenerative properties. These studies provide a basis for hypothesizing the potential effects of this compound.

Anti-Inflammatory Effects

In vitro and in vivo models have shown that Medicarpin can modulate the immune response by down-regulating pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17A (IL-17A).[2] Conversely, it has been shown to up-regulate the anti-inflammatory cytokine Interleukin-10 (IL-10).[2] This suggests a potential role in mitigating inflammatory conditions such as arthritis.[2]

Bone Regeneration

Medicarpin has been reported to promote the healing of cortical bone defects.[2] This osteogenic activity is attributed to its ability to activate the Notch and Wnt canonical signaling pathways, which are crucial for bone formation and repair.[2]

Potential Signaling Pathways

Based on the known mechanisms of Medicarpin, the following signaling pathways are of interest for the investigation of this compound:

Medicarpin_Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathway cluster_bone Bone Regeneration Pathway Medicarpin_Inflam This compound (hypothesized) TH17 TH17 Cells Medicarpin_Inflam->TH17 Arrests Expansion Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) Medicarpin_Inflam->Pro_Inflammatory Down-regulates Anti_Inflammatory Anti-inflammatory Cytokine (IL-10) Medicarpin_Inflam->Anti_Inflammatory Up-regulates TH17->Pro_Inflammatory Produces Medicarpin_Bone This compound (hypothesized) Notch Notch Signaling Medicarpin_Bone->Notch Activates Wnt Wnt Canonical Signaling Medicarpin_Bone->Wnt Activates Bone_Healing Cortical Bone Healing Notch->Bone_Healing Wnt->Bone_Healing

Hypothesized signaling pathways for this compound based on Medicarpin data.

Proposed Experimental Protocols for Future Research

To elucidate the specific in vitro effects of this compound, the following experimental workflows are proposed:

General Workflow for In Vitro Assessment

Experimental_Workflow Compound This compound (Test Compound) Cell_Culture Cell Line Selection (e.g., Macrophages, Osteoblasts) Compound->Cell_Culture Dose_Response Dose-Response & Cytotoxicity Assays (e.g., MTT, LDH) Cell_Culture->Dose_Response Target_Assay Target-Specific Assays Dose_Response->Target_Assay Cytokine Cytokine Profiling (ELISA, Luminex) Target_Assay->Cytokine Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Target_Assay->Gene_Expression Western_Blot Protein Expression Analysis (Western Blot) Target_Assay->Western_Blot Data_Analysis Data Analysis & Interpretation Cytokine->Data_Analysis Gene_Expression->Data_Analysis Western_Blot->Data_Analysis

A general experimental workflow for the in vitro evaluation of the compound.
Detailed Methodologies

Cell Viability Assay (MTT Assay):

  • Seed cells (e.g., RAW 264.7 macrophages or MC3T3-E1 osteoblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cytokine Quantification (ELISA):

  • Culture cells as described above and treat with this compound in the presence or absence of an inflammatory stimulus (e.g., LPS).

  • Collect the cell culture supernatant after the desired incubation period.

  • Quantify the levels of TNF-α, IL-6, and IL-10 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins:

  • Treat cells with this compound for various time points.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-NF-κB, β-catenin, Notch1).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary (Hypothetical)

As no direct quantitative data for this compound is currently available, the following table is presented as a template for future studies. This will allow for a structured presentation of key findings for easy comparison.

Assay Cell Line Parameter Result (e.g., IC50 in µM)
Cell ViabilityRAW 264.7CC50> 100
Nitric Oxide ProductionRAW 264.7IC50Data to be determined
TNF-α SecretionRAW 264.7IC50Data to be determined
IL-6 SecretionRAW 264.7IC50Data to be determined
Alkaline Phosphatase ActivityMC3T3-E1EC50Data to be determined

Conclusion and Future Directions

While this compound remains an understudied compound, the existing research on its parent molecule, Medicarpin, provides a strong rationale for its investigation as a potential therapeutic agent for inflammatory diseases and bone disorders. The experimental frameworks and data presentation formats outlined in this guide are intended to facilitate and standardize future in vitro research on this promising natural product. Further studies are essential to confirm its biological activities, elucidate its mechanisms of action, and determine its therapeutic potential.

References

Potential Therapeutic Effects of Pterocarpans: A Technical Overview of 1,11b-Dihydro-11b-hydroxymedicarpin and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpans, a major class of isoflavonoids, are phytoalexins predominantly found in the Fabaceae family and are recognized for their diverse and potent pharmacological activities. This technical guide focuses on the therapeutic potential of pterocarpans, with a specific interest in 1,11b-Dihydro-11b-hydroxymedicarpin. Due to the limited direct research on this specific molecule, this document provides an in-depth analysis of its parent compound, medicarpin, as a representative model for its potential biological effects. This guide summarizes the quantitative data on the anti-inflammatory and bone-regenerative properties of medicarpin, details the experimental protocols for key assays, and visualizes the implicated signaling pathways. The information presented herein aims to provide a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the pterocarpan scaffold.

Introduction

Pterocarpans are a class of natural products characterized by a tetracyclic ring system. These compounds have garnered significant attention in the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and bone-regenerative properties. This compound is a pterocarpan isolated from Ononis viscosa subsp. breviflora and is a derivative of the well-studied pterocarpan, medicarpin. While direct experimental data on this compound is scarce, the extensive research on medicarpin provides a strong predictive framework for its potential therapeutic applications. This guide will therefore leverage the existing data on medicarpin to explore the potential therapeutic avenues for its derivatives.

Therapeutic Potential and Mechanism of Action

The therapeutic potential of pterocarpans, exemplified by medicarpin, spans several key areas of human health, most notably in the management of inflammatory diseases and the promotion of bone health.

Anti-inflammatory and Anti-arthritic Effects

Medicarpin has demonstrated significant anti-inflammatory and anti-arthritic properties in preclinical models. In a collagen-induced arthritis (CIA) model in ovariectomized mice, a condition mimicking post-menopausal rheumatoid arthritis, oral administration of medicarpin (10.0 mg/kg body weight) effectively prevented the progression of arthritis. The primary mechanism of action involves the modulation of the host's immune response, specifically by regulating the balance of pro-inflammatory and anti-inflammatory cytokines.[1]

Quantitative Data on Cytokine Modulation:

CytokineEffect of Medicarpin TreatmentSignificance
TNF-αDown-regulationReduces inflammation
IL-6Down-regulationMitigates systemic inflammatory response
IL-17ADown-regulationInhibits Th17 cell-mediated inflammation
IL-10Up-regulationPromotes anti-inflammatory response

Table 1: Summary of the effect of medicarpin on key inflammatory cytokines in a murine model of arthritis.[1]

Bone Regeneration and Osteogenic Activity

Medicarpin has been shown to promote bone regeneration and healing in cortical bone defect models. Its osteogenic activity is attributed to the activation of key signaling pathways that govern bone formation and remodeling.

Quantitative Data on Bone Regeneration Markers:

MarkerEffect of Medicarpin TreatmentSignificance
Runx-2Significant increase in transcript levelsKey transcription factor for osteoblast differentiation
Osteocalcin (OCN)Significant increase in transcript levelsMarker of mature osteoblasts and bone formation
TGF-βSignificant increase in transcript levelsPromotes mesenchymal cell differentiation into osteoblasts

Table 2: Effect of medicarpin on the expression of osteogenic markers in a rat cortical bone defect model.

Signaling Pathways

The therapeutic effects of medicarpin are mediated through the modulation of specific intracellular signaling pathways.

Wnt/β-catenin and Notch Signaling in Bone Regeneration

Medicarpin's bone-healing properties are linked to the activation of the canonical Wnt/β-catenin and Notch signaling pathways. Treatment with medicarpin leads to an increase in the expression of key components of these pathways, including β-catenin, Dishevelled (Dvl), and LRP5. This activation promotes the differentiation of osteoprogenitor cells into mature osteoblasts, thereby enhancing bone formation at the site of injury.

G cluster_0 Medicarpin cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Medicarpin Medicarpin Frizzled Frizzled Medicarpin->Frizzled Activates NotchReceptor NotchReceptor Medicarpin->NotchReceptor Activates Dsh Dsh Frizzled->Dsh LRP5_6 LRP5_6 LRP5_6->Dsh NICD NICD NotchReceptor->NICD Cleavage GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits (Degradation) beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Hes_Hey Hes_Hey NICD->Hes_Hey Activates TCF_LEF TCF_LEF beta_catenin_nuc->TCF_LEF Osteogenic_Genes Osteogenic Gene Transcription TCF_LEF->Osteogenic_Genes Hes_Hey->Osteogenic_Genes

Wnt/β-catenin and Notch signaling in bone regeneration.
Regulation of Inflammatory Cytokines

In the context of inflammation, medicarpin modulates the expression of key cytokines. It suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while enhancing the production of the anti-inflammatory cytokine IL-10. This dual action helps to restore immune homeostasis and mitigate inflammatory damage.

G cluster_0 Medicarpin cluster_1 Immune Cells (e.g., T-cells, Macrophages) Medicarpin Medicarpin Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) Medicarpin->Pro_inflammatory Inhibits Anti_inflammatory Anti-inflammatory Cytokine (IL-10) Medicarpin->Anti_inflammatory Stimulates

Modulation of inflammatory cytokines by medicarpin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used in the referenced studies on medicarpin.

Collagen-Induced Arthritis (CIA) in Mice
  • Animal Model: DBA/1J mice are used. Ovariectomy is performed to mimic post-menopausal conditions.

  • Induction of Arthritis:

    • Primary immunization: An emulsion of bovine type II collagen and Complete Freund's Adjuvant is injected intradermally at the base of the tail.

    • Booster dose: After 21 days, a second immunization with type II collagen in Incomplete Freund's Adjuvant is administered.

  • Treatment: Medicarpin (10.0 mg/kg body weight) is administered orally daily for a specified period (e.g., one month) starting from the day of the booster immunization.

  • Assessment:

    • Clinical scoring of arthritis severity.

    • Histological analysis of joint tissues for inflammation and cartilage destruction.

    • Measurement of serum cytokine levels (TNF-α, IL-6, IL-17A, IL-10) using ELISA.

    • Micro-CT analysis of joints to assess bone and cartilage erosion.[1]

G cluster_0 Experimental Workflow start Start: DBA/1J Mice ovx Ovariectomy start->ovx primary_imm Primary Immunization: Collagen + CFA ovx->primary_imm booster Booster Immunization: Collagen + IFA primary_imm->booster 21 days treatment Treatment: Medicarpin (10 mg/kg) booster->treatment assessment Assessment: Clinical, Histological, Cytokine, Micro-CT treatment->assessment Daily for 1 month end End assessment->end

Workflow for the collagen-induced arthritis model.
Cortical Bone Defect Model in Rats

  • Animal Model: Female Sprague-Dawley rats are used. Ovariectomy is performed to induce an osteopenic state.

  • Surgical Procedure: A standardized drill-hole injury is created in the mid-femoral diaphysis.

  • Treatment: Medicarpin is administered daily by gavage for a defined period (e.g., 15 days). A positive control group may receive parathyroid hormone (PTH).

  • Assessment:

    • Micro-computed Tomography (µCT): To quantify new bone formation within the defect site.

    • Histomorphometry: To visualize and quantify bone healing and cellular activity.

    • Quantitative Real-Time PCR (qPCR): To measure the mRNA expression levels of osteogenic markers (e.g., Runx-2, Osteocalcin) and signaling pathway components (e.g., β-catenin, Dvl) in tissue harvested from the defect site.

    • Western Blotting: To determine the protein levels and phosphorylation status of key signaling molecules (e.g., β-catenin, GSK-3β).

Conclusion and Future Directions

The available evidence strongly suggests that pterocarpans, exemplified by medicarpin, hold significant therapeutic promise, particularly in the fields of inflammatory diseases and regenerative medicine. The detailed mechanistic insights into the anti-arthritic and bone-regenerative properties of medicarpin provide a solid foundation for the investigation of its derivatives, including this compound.

Future research should focus on:

  • Direct Biological Evaluation: Conducting in vitro and in vivo studies to specifically characterize the therapeutic effects of this compound.

  • Structure-Activity Relationship (SAR) Studies: Investigating how the structural modifications in this compound compared to medicarpin influence its biological activity and pharmacokinetic profile.

  • Target Identification: Elucidating the direct molecular targets of these pterocarpans to further refine our understanding of their mechanisms of action.

This technical guide serves as a comprehensive resource to stimulate and guide further research into the therapeutic potential of this promising class of natural compounds. The detailed protocols and summarized data are intended to facilitate the design of new experiments and accelerate the translation of these findings into novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for 1,11b-Dihydro-11b-hydroxymedicarpin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

1,11b-Dihydro-11b-hydroxymedicarpin is a pterocarpan, a class of isoflavonoids, isolated from Ononis viscosa subsp. breviflora. It is a derivative of medicarpin, a well-studied phytoalexin with a range of biological activities.[1][2] Research on the parent compound, medicarpin, and related pterocarpans like vestitol, provides a framework for investigating the potential applications of this compound in cell culture. These compounds have demonstrated anti-inflammatory, anti-cancer, and bone regenerative properties.[1][2][3][4]

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, with protocols and data derived from studies on the closely related and better-characterized compound, medicarpin.

Product Information

Characteristic
Molecular Formula C₁₆H₁₆O₅
Molecular Weight 288.30
CAS Number 210537-04-5[2][5]
Appearance White to off-white solid
Solubility Soluble in DMSO (10 mM)[2]
Storage Store at -20°C for long-term storage. Stock solutions can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Biological Activity

While specific data for this compound is limited, the biological activities of its parent compound, medicarpin, are well-documented and suggest potential areas of investigation.

Anti-inflammatory Activity: Medicarpin has been shown to down-regulate pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while up-regulating the anti-inflammatory cytokine IL-10.[1][2] It can also inhibit the activation of the NF-κB pathway.[6]

Anti-cancer Activity: Medicarpin has been observed to inhibit the proliferation of various cancer cell lines, including lung cancer and leukemia cells.[3][4][7] It can induce apoptosis and cause cell cycle arrest.[4][7]

Bone Regeneration: Medicarpin promotes the differentiation of osteoblasts and can heal cortical bone defects through the activation of Notch and Wnt canonical signaling pathways.[1][2]

Quantitative Data Summary

The following table summarizes the effective concentrations of the related compound, medicarpin, in various cell-based assays. These concentrations can serve as a starting point for designing experiments with this compound.

Cell LineAssayEffective Concentration of MedicarpinObserved EffectReference
A549 (Lung Cancer)Proliferation Assay38 µmol L⁻¹ (72 h)Inhibition of proliferation, cell cycle arrest[4]
H157 (Lung Cancer)Proliferation AssayNot specifiedInhibition of proliferation, cell cycle arrest[4]
RAW 264.7 (Macrophage)Nitric Oxide ProductionIC₅₀: 83.7 µMInhibition of NO production[8]
Mouse Calvarial OsteoblastsGene ExpressionNot specifiedInhibition of TNF-α expression[9]
Myeloid Leukemia CellsApoptosis AssayNot specifiedSensitization to TRAIL-induced apoptosis[9]

Experimental Protocols

Protocol 1: Preparation of Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder (molecular weight 288.30), add 346.8 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting range is 1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Anti-inflammatory Activity Assay (Measurement of Nitric Oxide Production)

This protocol is to assess the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium (DMEM with 10% FBS)

  • 24-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Sodium nitrite (for standard curve)

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium.

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Generate a standard curve using sodium nitrite.

  • Determine the concentration of nitrite in the samples from the standard curve.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions treat_cells Treat Cells with Compound prep_dilutions->treat_cells seed_cells Seed Cells in Multi-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h incubate_24h->treat_cells incubate_treatment Incubate for Treatment Period treat_cells->incubate_treatment perform_assay Perform Specific Assay (e.g., MTT, Griess) incubate_treatment->perform_assay read_plate Read Plate / Collect Data perform_assay->read_plate analyze_data Analyze and Plot Data read_plate->analyze_data draw_conclusions Draw Conclusions analyze_data->draw_conclusions

Caption: General workflow for cell culture experiments.

medicarpin_signaling Proposed Signaling Pathways of Medicarpin cluster_anti_inflammatory Anti-inflammatory Effects cluster_bone_regeneration Bone Regeneration cluster_anti_cancer Anti-Cancer Effects medicarpin1 Medicarpin nfkb NF-κB Pathway medicarpin1->nfkb inhibits anti_inflammatory Anti-inflammatory Cytokines (IL-10) medicarpin1->anti_inflammatory upregulates pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) nfkb->pro_inflammatory activates medicarpin2 Medicarpin wnt Wnt Signaling medicarpin2->wnt activates notch Notch Signaling medicarpin2->notch activates osteoblast Osteoblast Differentiation wnt->osteoblast notch->osteoblast medicarpin3 Medicarpin apoptosis Apoptosis medicarpin3->apoptosis induces cell_cycle_arrest Cell Cycle Arrest medicarpin3->cell_cycle_arrest induces

Caption: Signaling pathways modulated by medicarpin.

References

Application Notes and Protocols: 1,11b-Dihydro-11b-hydroxymedicarpin for Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymedicarpin is a pterocarpan, a class of natural compounds known for their diverse biological activities. It is a derivative of medicarpin, a well-studied phytoalexin with demonstrated anti-inflammatory properties.[1][2] Medicarpin has been shown to down-regulate pro-inflammatory cytokines such as TNF-α and IL-6, and modulate key inflammatory signaling pathways.[1][2] These application notes provide a comprehensive guide for investigating the anti-inflammatory potential of this compound using common in vitro cell-based assays.

Putative Mechanism of Action

Based on the activity of the related compound medicarpin, this compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. These pathways are critical regulators of the expression of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[3][4][5]

Data Presentation: Expected Anti-inflammatory Effects

The following tables summarize the expected dose-dependent effects of this compound on various inflammatory markers in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. This data is representative and intended to guide experimental design and interpretation.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-< 5%
LPS (1 µg/mL)-100%
This compound + LPS185%
This compound + LPS562%
This compound + LPS1045%
This compound + LPS2528%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion

TreatmentConcentration (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control-< 20< 15
LPS (1 µg/mL)-15001200
This compound + LPS112501050
This compound + LPS5980850
This compound + LPS10650580
This compound + LPS25320290

Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression

TreatmentConcentration (µM)iNOS Expression (% of LPS Control)COX-2 Expression (% of LPS Control)
Control-< 5%< 5%
LPS (1 µg/mL)-100%100%
This compound + LPS190%88%
This compound + LPS570%65%
This compound + LPS1050%48%
This compound + LPS2530%25%

Experimental Protocols

Here are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound.

Protocol 1: Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

This protocol describes the basic procedure for culturing RAW 264.7 cells and inducing an inflammatory response with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 96-well, 24-well, or 6-well cell culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells into appropriate culture plates at a density of 1-2 x 10^5 cells/well for a 96-well plate or 4 x 10^5 cells/mL for larger plates and allow them to adhere overnight.[6][7]

  • Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the control group.[7][8]

  • Incubation: Incubate the plates for the desired time period depending on the assay (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling protein analysis).[7]

G cluster_setup Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Downstream Assays Culture RAW 264.7 Cells Culture RAW 264.7 Cells Seed Cells in Plates Seed Cells in Plates Culture RAW 264.7 Cells->Seed Cells in Plates Overnight Incubation Overnight Incubation Seed Cells in Plates->Overnight Incubation Pre-treat with Compound Pre-treat with Compound Overnight Incubation->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Nitric Oxide Assay Nitric Oxide Assay Incubate->Nitric Oxide Assay ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) Incubate->ELISA (TNF-α, IL-6) Western Blot (iNOS, COX-2) Western Blot (iNOS, COX-2) Incubate->Western Blot (iNOS, COX-2)

Experimental workflow for in vitro anti-inflammatory assays.

Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[9]

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • After the incubation period from Protocol 1, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Quantification of TNF-α and IL-6 by ELISA

This protocol uses a sandwich enzyme-linked immunosorbent assay (ELISA) to measure the concentration of TNF-α and IL-6 in the cell culture supernatant.[10][11]

Materials:

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatants from Protocol 1

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Streptavidin-HRP

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.[11]

  • Wash the plate and add the biotinylated detection antibody.[10]

  • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.[10]

  • After another incubation and wash, add the substrate solution to develop the color.[10]

  • Stop the reaction with the stop solution and measure the absorbance at the recommended wavelength (typically 450 nm).[10]

  • Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.[10]

Protocol 4: Western Blot Analysis of iNOS and COX-2 Expression

This protocol determines the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.[12][13]

Materials:

  • Cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment and stimulation, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[12]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the expression of iNOS and COX-2 to the loading control.

Signaling Pathway Diagrams

The anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Compound 1,11b-Dihydro-11b- hydroxymedicarpin Compound->IKK Complex Compound->NF-κB_nuc Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Gene Transcription->Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2)

Hypothesized inhibition of the NF-κB signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs MAPKs\n(p38, JNK, ERK) MAPKs (p38, JNK, ERK) MKKs->MAPKs\n(p38, JNK, ERK) AP-1 AP-1 MAPKs\n(p38, JNK, ERK)->AP-1 activates Compound 1,11b-Dihydro-11b- hydroxymedicarpin Compound->MAPKs\n(p38, JNK, ERK) Gene Transcription Gene Transcription AP-1->Gene Transcription Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes

Hypothesized inhibition of the MAPK signaling pathway.

References

Application of 1,11b-Dihydro-11b-hydroxymedicarpin in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymedicarpin is a pterocarpan, a class of natural isoflavonoids. It is a derivative of medicarpin, a phytoalexin with known immunomodulatory properties.[1][2] While direct research on this compound is limited, its structural similarity to medicarpin suggests potential applications in immunology research, particularly in the study of anti-inflammatory pathways and the development of novel therapeutics for inflammatory disorders.

These application notes provide an overview of the potential immunological effects of this compound, drawing inferences from studies on its parent compound, medicarpin. Detailed protocols for in vitro assays to investigate its immunomodulatory activity are also presented.

Mechanism of Action (Inferred from Medicarpin)

Medicarpin has been shown to exert its immunomodulatory effects through the regulation of cytokine production and the modulation of key inflammatory signaling pathways. It has been observed to down-regulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17A (IL-17A).[1][2][3] Conversely, it up-regulates the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2][3] This cytokine profile modulation suggests a potential therapeutic role in autoimmune conditions like rheumatoid arthritis by shifting the immune response towards a more tolerogenic state.[1][2][3]

The underlying mechanism for this immunomodulatory activity is believed to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.

Quantitative Data Summary (Medicarpin)

The following table summarizes the available quantitative data for the biological activity of medicarpin. It is important to note that these values are for the parent compound and should be considered as a reference for designing experiments with this compound.

Biological ActivityAssayCell Line/ModelIC50 / ConcentrationReference
Antioxidant ActivityDPPH radical scavenging-7.50 ± 1.6 µg/mL[4]
Antioxidant ActivityABTS radical scavenging-0.61 ± 0.05 µg/mL[4]
Anticancer EfficacyCytotoxicityHuh7it-1 (Hepatocyte-derived carcinoma)34.32 ± 5.56 µg/mL[4]
Anticancer EfficacyCytotoxicityU251 (Glioblastoma)271 µg/mL (24h), 154 µg/mL (48h)[4]
Anticancer EfficacyCytotoxicityU-87 MG (Glioblastoma)175 µg/mL (24h), 161 µg/mL (48h)[4]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways modulated by pterocarpans like medicarpin.

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Pterocarpan 1,11b-Dihydro- 11b-hydroxymedicarpin Pterocarpan->MAPKKK Inhibition DNA DNA AP1->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Figure 2: Proposed inhibition of the MAPK signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophage cell line (e.g., RAW 264.7 or J774A.1).[5]

Materials:

  • RAW 264.7 or J774A.1 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

  • MTT assay kit for cell viability

Procedure:

  • Cell Seeding: Seed the macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete DMEM.[6] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: After 1 hour of pre-treatment with the compound, add 100 µL of LPS solution (final concentration of 10-100 ng/mL) to each well, except for the unstimulated control wells.[6] The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 1500 rpm for 10 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate according to the manufacturer's protocol.

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control. Plot a dose-response curve and determine the IC50 value.

Experimental_Workflow A Seed Macrophages (1-2x10^5 cells/well) B Overnight Incubation (37°C, 5% CO2) A->B C Pre-treat with This compound (1 hour) B->C D Stimulate with LPS (10-100 ng/mL) C->D E Incubate (18-24 hours) D->E F Collect Supernatant E->F H Perform MTT Assay (Cell Viability) E->H G Measure Cytokines (TNF-α, IL-6) by ELISA F->G I Data Analysis (IC50 determination) G->I H->I

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,11b-Dihydro-11b-hydroxymedicarpin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,11b-Dihydro-11b-hydroxymedicarpin is a pterocarpan, a class of isoflavonoids, that has been identified in plants such as Ononis viscosa.[1][2] As a derivative of medicarpin, it is of interest to researchers in natural product chemistry, pharmacology, and drug development due to the known biological activities of related compounds, which include anti-inflammatory and bone-healing properties.[2][3] Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of herbal extracts, and pharmacological research. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution is used to ensure optimal separation and peak shape. The analyte is detected by its ultraviolet (UV) absorbance.

Experimental Protocol

1. Materials and Reagents

  • Analyst: this compound reference standard (≥95% purity)

  • Solvents: HPLC grade acetonitrile, methanol, and water

  • Acid: Formic acid (or trifluoroacetic acid), analytical grade

  • Filters: 0.45 µm syringe filters (e.g., PVDF or PTFE)

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and a diode array or UV detector.

  • Analytical column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[4]

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water (v/v).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v).[4]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • For pure substance: Dissolve the sample in methanol to a known concentration.

  • For plant extracts: Extract the sample with a suitable solvent such as methanol or acetonitrile. The extract may require a clean-up step like solid-phase extraction (SPE) to minimize matrix interference.[5]

  • Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.

5. HPLC Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C
Injection Volume 10 µL[5]
Detection Wavelength 285 nm

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines, evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) Intra-day: ≤ 1.5%Inter-day: ≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (Extraction/Dissolution) Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatography Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatography Detection UV Detection (285 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_Parameters cluster_instrument Instrumental Parameters cluster_mobile_phase Mobile Phase Column Column (C18, 250x4.6mm, 5µm) HPLC_Method HPLC Method Column->HPLC_Method Detector Detector (UV @ 285 nm) Detector->HPLC_Method Pump Pump (Flow Rate: 1.0 mL/min) Pump->HPLC_Method Oven Column Oven (30 °C) Oven->HPLC_Method Mobile_Phase_A A: 0.1% Formic Acid in Water Gradient Gradient Elution Mobile_Phase_A->Gradient Mobile_Phase_B B: 0.1% Formic Acid in Acetonitrile Mobile_Phase_B->Gradient Gradient->HPLC_Method

Caption: Logical relationship of key parameters in the HPLC method.

References

Application Notes and Protocols for 1,11b-Dihydro-11b-hydroxymedicarpin as a Research Tool in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,11b-Dihydro-11b-hydroxymedicarpin is a pterocarpan, a class of natural phenolic compounds. It is a derivative of Medicarpin, a phytoalexin with well-documented biological activities.[1][2][3] Due to the limited specific research on this compound, its application as a research tool is largely inferred from the known effects of its parent compound, Medicarpin. These application notes, therefore, focus on the established activities of Medicarpin as a proxy, providing a framework for investigating whether this compound exhibits similar properties.

Medicarpin has demonstrated significant effects on key signaling pathways involved in bone regeneration and inflammation, making it, and potentially its derivatives, valuable tools for research in these areas.[1][2]

Key Research Applications

  • Investigation of Wnt/β-catenin Signaling Pathway: Medicarpin is known to activate the canonical Wnt signaling pathway, a critical pathway in embryonic development, cell proliferation, and bone formation.[1][2]

  • Modulation of Notch Signaling Pathway: Alongside the Wnt pathway, Medicarpin also activates the Notch signaling pathway, which is involved in cell fate decisions and tissue homeostasis.[1][2]

  • Anti-inflammatory Studies: Medicarpin exhibits anti-inflammatory properties by modulating cytokine production. It has been shown to down-regulate pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, while up-regulating the anti-inflammatory cytokine IL-10.[1][2]

  • Immunomodulation Research: By affecting cytokine levels, Medicarpin can influence the differentiation and activity of immune cells, such as arresting the expansion of Th17 cells.[1][2]

Quantitative Data Summary

Currently, there is no specific quantitative data, such as IC50 or binding affinity values, available in the public domain for this compound. The following table summarizes the known effects of its parent compound, Medicarpin, which can be used as a starting point for designing experiments with this compound.

CompoundTarget Pathway/MoleculeEffectCell/System
MedicarpinWnt/β-catenin SignalingActivationBone marrow stromal cells
MedicarpinNotch SignalingActivationBone marrow stromal cells
MedicarpinTNF-α, IL-6, IL-17ADown-regulationAnimal model of arthritis
MedicarpinIL-10Up-regulationAnimal model of arthritis
MedicarpinTh17 CellsArrested ExpansionPost-menopausal arthritis model

Experimental Protocols

The following are generalized protocols based on the known activities of Medicarpin. Researchers should optimize these protocols for their specific cell lines and experimental conditions when investigating this compound.

Protocol 1: In Vitro Analysis of Wnt/β-catenin Pathway Activation

Objective: To determine if this compound activates the Wnt/β-catenin signaling pathway in a specific cell line (e.g., bone marrow stromal cells, HEK293T).

Materials:

  • This compound (dissolved in a suitable solvent like DMSO)

  • Cell line of interest

  • Cell culture medium and supplements

  • Wnt/β-catenin responsive luciferase reporter plasmid (e.g., TOPFlash/FOPFlash)

  • Transfection reagent

  • Luciferase assay system

  • Western blotting reagents and antibodies against β-catenin and loading control (e.g., GAPDH)

  • Lysis buffer

  • 96-well and 6-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates for the luciferase assay and 6-well plates for Western blotting. Allow cells to adhere overnight.

  • Transfection (for luciferase assay): Co-transfect cells in the 96-well plate with the TOPFlash (or FOPFlash as a negative control) and a renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection (for the luciferase assay) or when cells in the 6-well plates reach desired confluency, treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Wnt3a conditioned media or LiCl).

  • Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure firefly and renilla luciferase activity using a luminometer according to the manufacturer's protocol. Normalize the TOPFlash activity to the FOPFlash and renilla activity.

  • Western Blotting: After the desired treatment period, lyse the cells from the 6-well plates. Quantify protein concentration, and perform SDS-PAGE followed by Western blotting using antibodies against β-catenin to assess its accumulation.

Protocol 2: Assessment of Anti-inflammatory Effects on Cytokine Production

Objective: To evaluate the effect of this compound on the production of pro- and anti-inflammatory cytokines in immune cells (e.g., macrophages, PBMCs).

Materials:

  • This compound (dissolved in DMSO)

  • Immune cells (e.g., RAW 264.7 macrophages or primary PBMCs)

  • Cell culture medium and supplements

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • ELISA kits for TNF-α, IL-6, IL-10

  • RNA extraction kit and reagents for RT-qPCR

  • 24-well plates

Procedure:

  • Cell Seeding: Seed immune cells in a 24-well plate and allow them to acclimate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Stimulation: Induce an inflammatory response by adding an appropriate stimulus (e.g., LPS at 1 µg/mL) to the wells. Include an unstimulated control group.

  • Sample Collection:

    • Supernatant: After 24 hours of stimulation, collect the cell culture supernatant for cytokine measurement by ELISA.

    • Cell Lysate: Lyse the cells for RNA extraction to analyze cytokine gene expression by RT-qPCR.

  • Cytokine Measurement: Perform ELISA for TNF-α, IL-6, and IL-10 on the collected supernatants according to the manufacturer's instructions.

  • Gene Expression Analysis: Perform RT-qPCR on the extracted RNA to measure the relative expression levels of Tnf, Il6, and Il10 genes.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1_11b_Dihydro_11b_hydroxymedicarpin 1,11b-Dihydro-11b- hydroxymedicarpin (inferred from Medicarpin) Frizzled Frizzled 1_11b_Dihydro_11b_hydroxymedicarpin->Frizzled Activates Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Transcription

Anti_Inflammatory_Pathway cluster_cytokines Cytokine Modulation 1_11b_Dihydro_11b_hydroxymedicarpin 1,11b-Dihydro-11b- hydroxymedicarpin (inferred from Medicarpin) Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) 1_11b_Dihydro_11b_hydroxymedicarpin->Pro_inflammatory Down-regulates Anti_inflammatory Anti-inflammatory Cytokine (IL-10) 1_11b_Dihydro_11b_hydroxymedicarpin->Anti_inflammatory Up-regulates

Experimental_Workflow_Cytokine cluster_workflow Workflow: Cytokine Modulation Assay start Seed Immune Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant and Cell Lysate stimulate->collect elisa elisa collect->elisa rtqpcr rtqpcr collect->rtqpcr

References

Application Notes and Protocols for Testing the Bioactivity of 1,11b-Dihydro-11b-hydroxymedicarpin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymedicarpin is a derivative of medicarpin, a naturally occurring pterocarpan found in various legumes. Medicarpin and its analogues have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This document provides detailed protocols for assessing the bioactivity of this compound derivatives, offering a standardized approach for researchers in drug discovery and development. The following protocols are designed to be robust and reproducible, enabling the effective screening and characterization of these promising compounds.

Assessment of Antioxidant Activity

Antioxidant capacity is a key bioactivity of many natural products. The following assays are recommended to determine the free radical scavenging potential of this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Samples: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO, methanol, or ethanol) to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test sample solution at various concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[1] Measure the absorbance at 517 nm using a microplate reader.[1]

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Data Presentation: The results should be expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[2][3]

    • Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Preparation of Test Samples: Prepare various concentrations of the this compound derivatives in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test sample solution at different concentrations.

    • Add 180 µL of the diluted ABTS•+ solution to each well.[2]

    • Trolox is commonly used as a standard.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes in the dark.[4] Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.

  • Data Presentation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

Table 1: Summary of Antioxidant Activity Data

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Derivative 1
Derivative 2
Derivative 3
Ascorbic Acid (Control)
Trolox (Control)

Assessment of Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. The following assay can be used to evaluate the anti-inflammatory potential of the derivatives.

Nitric Oxide (NO) Synthase Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of the compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the this compound derivatives for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A group of cells without LPS stimulation will serve as a negative control. Dexamethasone or L-NAME can be used as a positive control.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 5-10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Presentation: The results can be presented as the percentage of inhibition of nitric oxide production compared to the LPS-stimulated control.

Table 2: Summary of Anti-inflammatory Activity Data

CompoundNO Production Inhibition IC50 (µM)
Derivative 1
Derivative 2
Derivative 3
Dexamethasone (Control)

Assessment of Anticancer Activity

The cytotoxic effect of the derivatives on cancer cells is a crucial indicator of their potential as anticancer agents.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. A vehicle-treated group serves as a control. Doxorubicin or cisplatin can be used as a positive control.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[6][7]

  • Calculation of Cell Viability: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100

  • Data Presentation: The anticancer activity is typically expressed as the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Table 3: Summary of Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM) after 48h
Derivative 1MCF-7
Derivative 2MCF-7
Derivative 3A549
Doxorubicin (Control)MCF-7

Signaling Pathway Analysis

Understanding the molecular mechanisms underlying the bioactivity of these derivatives is crucial. Based on the known activities of medicarpin, the following signaling pathways are of particular interest.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[8] Medicarpin has been shown to modulate this pathway.

NF_kappa_B_Pathway cluster_NFkB_IkB LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IKK->NFkB Releases NFkB->IkB Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes Activates Transcription Medicarpin 1,11b-Dihydro-11b- hydroxymedicarpin Derivatives Medicarpin->IKK Inhibits Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK-3β Dishevelled->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation (Inactive Wnt) Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulates and Translocates to (Active Wnt) TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds to Gene_Expression Target Gene Expression (Bone Formation) TCF_LEF->Gene_Expression Activates Transcription Medicarpin 1,11b-Dihydro-11b- hydroxymedicarpin Derivatives Medicarpin->Dishevelled Potentially Activates Notch_Pathway Ligand Notch Ligand (e.g., Jagged, Delta) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage Induces S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to CSL CSL Nucleus->CSL Binds to Gene_Expression Target Gene Expression (e.g., Hes, Hey) CSL->Gene_Expression Activates Transcription Medicarpin 1,11b-Dihydro-11b- hydroxymedicarpin Derivatives Medicarpin->Notch_Receptor Potentially Activates Nrf2_Pathway cluster_Nrf2_Keap1 ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Nrf2 Nrf2 ROS->Nrf2 Releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1->Ubiquitination Promotes Nrf2->Keap1 Nrf2->Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Gene_Expression Antioxidant Gene Expression (HO-1, NQO1) ARE->Gene_Expression Activates Transcription Medicarpin 1,11b-Dihydro-11b- hydroxymedicarpin Derivatives Medicarpin->Keap1 Inhibits Nrf2 Binding Experimental_Workflow Start Start: This compound Derivatives Antioxidant Antioxidant Activity (DPPH, ABTS assays) Start->Antioxidant Anti_inflammatory Anti-inflammatory Activity (NO Inhibition Assay) Start->Anti_inflammatory Anticancer Anticancer Activity (MTT Assay) Start->Anticancer Data_Analysis Data Analysis (IC50 Determination) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Promising_Leads Identification of Promising Lead Compounds Data_Analysis->Promising_Leads Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Promising_Leads->Mechanism End End: Lead Optimization Mechanism->End

References

Troubleshooting & Optimization

Navigating the Synthesis of 1,11b-Dihydro-11b-hydroxymedicarpin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex molecules like 1,11b-Dihydro-11b-hydroxymedicarpin, a derivative of the phytoalexin medicarpin, presents a series of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, aiming to improve yield and purity.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Asymmetric Transfer Hydrogenation (ATH) Step

  • Question: My asymmetric transfer hydrogenation of the 2'-hydroxyisoflavone precursor is resulting in a low yield of the desired cis-isoflavan-4-ol. What are the potential causes and solutions?

  • Answer: Low yields in this crucial stereoselective reduction can stem from several factors:

    • Catalyst Inactivity: The Ruthenium-based catalyst, often [Ru(p-cym)Cl₂]₂ with a chiral ligand like (R,R)-TsDPEN, can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

    • Improper Catalyst Preparation: The pre-formation of the active catalyst by reacting the ruthenium complex and the chiral ligand in a suitable solvent is critical. Ensure complete dissolution and adequate stirring time before adding the hydrogen source and substrate.

    • Suboptimal Hydrogen Source: A formic acid/triethylamine (HCOOH/TEA) mixture is a common hydrogen donor. The ratio and purity of these components are important. Consider preparing a fresh mixture before use.

    • Incorrect Reaction Temperature: The reaction is typically performed at a specific temperature (e.g., 45 °C). Deviations can affect catalyst activity and reaction kinetics. Use a calibrated heating mantle or oil bath to maintain a stable temperature.

    • Substrate Purity: Impurities in the 2'-hydroxyisoflavone starting material can interfere with the catalyst. Ensure the substrate is of high purity, potentially by recrystallization or column chromatography before use.

Issue 2: Formation of Undesired Side Products during Acid-Catalyzed Cyclization

  • Question: During the acid-catalyzed intramolecular cyclization of the cis-isoflavan-4-ol, I am observing significant formation of side products, reducing the yield of this compound. How can I minimize these side reactions?

  • Answer: The formation of side products during this SN2-type reaction is a common challenge. Here are some troubleshooting steps:

    • Acid Strength and Concentration: The choice and concentration of the acid catalyst are critical. Strong acids can lead to dehydration and the formation of pterocarpene byproducts. If using a strong acid like HCl, ensure it is used in catalytic amounts. Weaker acids like trifluoroacetic acid (TFA) might offer better control. Experiment with different acids and concentrations to find the optimal conditions.

    • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote side reactions. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed.

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. A non-polar solvent like toluene is often used. Ensure the solvent is dry, as water can interfere with the reaction.

    • Purity of the Intermediate: Impurities in the cis-isoflavan-4-ol intermediate can lead to undesired reactions. Purify the intermediate by column chromatography before proceeding with the cyclization step.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product, this compound, from the reaction mixture. What are the recommended purification techniques?

  • Answer: Purification of pterocarpan derivatives can be challenging due to their similar polarities to certain byproducts.

    • Column Chromatography: This is the most common method for purification. A silica gel stationary phase is typically used. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities. Careful selection of the solvent system based on TLC analysis is crucial.

    • Recrystallization: If the product is obtained as a solid, recrystallization can be an effective final purification step to remove minor impurities and obtain high-purity crystals. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find suitable conditions for crystallization.

    • Preparative HPLC: For very challenging separations or to obtain highly pure material for biological assays, preparative HPLC can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The synthesis often starts from a 2'-hydroxyisoflavone precursor. A common and commercially available starting material that can be modified to the required precursor is isosativanone.

Q2: Why is the stereochemistry of the cis-isoflavan-4-ol intermediate important?

A2: The stereochemistry established during the asymmetric transfer hydrogenation step is crucial as it dictates the final stereochemistry of the pterocarpan core. The subsequent acid-catalyzed cyclization is an SN2-type reaction that proceeds with inversion of configuration at one of the chiral centers, leading to the specific stereoisomer of this compound.

Q3: Can I use a one-pot procedure for the reduction and cyclization steps?

A3: A one-pot transformation from the 2'-hydroxyisoflavone to the final pterocarpan is a common strategy to improve efficiency. This involves performing the asymmetric transfer hydrogenation and then, after the reaction is complete, adding the acid catalyst directly to the same reaction vessel to initiate the cyclization. However, this may require careful optimization of reaction conditions to be successful and may not be suitable if the intermediate requires purification.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For more accurate monitoring and for assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and intermediates.

  • Chiral HPLC: To determine the enantiomeric excess (ee) of the product if a stereoselective synthesis is performed.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of pterocarpan derivatives, which can be adapted for this compound.

StepCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Asymmetric Transfer Hydrogenation [Ru(p-cym)Cl₂]₂ / (R,R)-TsDPEN, HCOOH/TEAEthyl Acetate451985-95
Acid-Catalyzed Cyclization Trifluoroacetic Acid (TFA)TolueneRoom Temp. - 501-470-85

Note: Yields are indicative and can vary based on the specific substrate and precise reaction conditions.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 2'-Hydroxyisoflavone

  • Catalyst Solution Preparation:

    • In a dry flask under an inert atmosphere, dissolve [Ru(p-cym)Cl₂]₂ (e.g., 3.7 mg, 6.0 µmol) and (R,R)-TsDPEN (e.g., 5.0 mg, 13.3 µmol) in anhydrous ethyl acetate (EtOAc) (e.g., 0.36 mL).

    • In a separate flask, cool triethylamine (TEA) (e.g., 1.5 mL) to 0 °C and slowly add formic acid (e.g., 0.5 mL). Stir the mixture vigorously for 5 minutes at room temperature.

    • Add an aliquot of this freshly prepared TEA/HCOOH mixture (e.g., 0.94 mL) to the ruthenium catalyst solution and stir for an additional 5 minutes.

  • Hydrogenation Reaction:

    • In a separate round-bottomed flask, suspend the 2'-hydroxyisoflavone starting material (e.g., 0.44 mmol, 1.0 equiv.) in anhydrous EtOAc (e.g., 0.54 mL) at 45 °C.

    • Add an aliquot of the prepared catalyst solution (e.g., 0.47 mL, corresponding to approx. 1 mol% catalyst) to the substrate suspension.

    • Stir the reaction mixture at 45 °C for 19 hours, monitoring the progress by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude cis-isoflavan-4-ol can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Protocol 2: Acid-Catalyzed Intramolecular Cyclization

  • Reaction Setup:

    • Dissolve the purified cis-isoflavan-4-ol (1.0 equiv.) in anhydrous toluene in a round-bottomed flask under an inert atmosphere.

  • Cyclization:

    • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1-0.2 equiv.) to the solution.

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

    • Further purification can be achieved by recrystallization if necessary.

Visualizations

Biosynthetic Pathway of Medicarpin

The chemical synthesis of pterocarpans often mimics the final steps of the natural biosynthetic pathway in plants. Understanding this pathway can provide insights into the reaction mechanisms.

Biosynthesis Isoflavone Isoflavone (e.g., Formononetin) Isoflavanone Isoflavanone (e.g., Vestitone) Isoflavone->Isoflavanone Isoflavone Reductase (IFR) cis_Isoflavan_4_ol cis-Isoflavan-4-ol Isoflavanone->cis_Isoflavan_4_ol Vestitone Reductase Pterocarpan Pterocarpan (e.g., Medicarpin) cis_Isoflavan_4_ol->Pterocarpan Pterocarpan Synthase (PTS) (Dehydration and Ring Closure)

Caption: Generalized biosynthetic pathway of medicarpin from an isoflavone precursor.

General Experimental Workflow for Pterocarpan Synthesis

This workflow outlines the key stages in the chemical synthesis of this compound.

Workflow Start Start: 2'-Hydroxyisoflavone ATH Asymmetric Transfer Hydrogenation - [Ru(p-cym)Cl₂]₂ / Chiral Ligand - HCOOH/TEA Start->ATH Intermediate cis-Isoflavan-4-ol Intermediate ATH->Intermediate Purification1 Optional Purification (Column Chromatography) Intermediate->Purification1 Cyclization Acid-Catalyzed Intramolecular Cyclization - Acid (e.g., TFA) - Anhydrous Solvent (e.g., Toluene) Intermediate->Cyclization (One-pot) Purification1->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification2 Purification - Column Chromatography - Recrystallization Crude_Product->Purification2 Final_Product Pure this compound Purification2->Final_Product

Caption: Chemical synthesis workflow for this compound.

Medicarpin-Related Signaling Pathways

Medicarpin and its derivatives have been shown to interact with various cellular signaling pathways, which is relevant for its potential therapeutic applications.

Signaling cluster_wnt Wnt/β-catenin Pathway cluster_notch Notch Pathway cluster_ros ROS-JNK-CHOP Pathway Medicarpin Medicarpin Derivative Wnt_Activation Activation Medicarpin->Wnt_Activation Notch_Activation Activation Medicarpin->Notch_Activation ROS_Induction ROS Induction Medicarpin->ROS_Induction Beta_Catenin β-catenin Stabilization Wnt_Activation->Beta_Catenin Gene_Expression_Wnt Target Gene Expression (e.g., Runx2) Beta_Catenin->Gene_Expression_Wnt NICD_Release NICD Release Notch_Activation->NICD_Release Gene_Expression_Notch Target Gene Expression NICD_Release->Gene_Expression_Notch JNK_Activation JNK Activation ROS_Induction->JNK_Activation CHOP_Expression CHOP Expression JNK_Activation->CHOP_Expression Apoptosis Apoptosis CHOP_Expression->Apoptosis

Caption: Overview of signaling pathways influenced by medicarpin derivatives.

Overcoming solubility issues with 1,11b-Dihydro-11b-hydroxymedicarpin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 1,11b-Dihydro-11b-hydroxymedicarpin in vitro, with a primary focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous cell culture medium. What is the recommended solvent?

A1: this compound is a hydrophobic molecule with low aqueous solubility. The recommended starting solvent is Dimethyl Sulfoxide (DMSO). A stock solution of up to 10 mM in pure DMSO can typically be achieved. For your experiments, it is crucial to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous medium.

Q2: When I dilute my DMSO stock solution of this compound into my cell culture medium, a precipitate forms. Why is this happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the medium once the DMSO is diluted. Here are several strategies to prevent precipitation:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or lower, as higher concentrations can be toxic to cells.

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform serial dilutions. First, dilute the stock into a small volume of pre-warmed (37°C) medium, vortexing gently, and then add this intermediate dilution to the rest of your medium.

  • Slow Addition and Mixing: Add the DMSO stock solution dropwise to the vortexing culture medium. This gradual introduction can prevent localized high concentrations of the compound that lead to precipitation.

  • Warming: Gently warming the cell culture medium to 37°C before and during the addition of the compound can help maintain its solubility. However, avoid prolonged heating, which could degrade the compound.

  • Sonication: If a precipitate still forms, brief sonication in a water bath sonicator can help to break up the precipitate and facilitate dissolution. Use with caution, as excessive sonication can also degrade the compound.

Q3: Are there any alternative solvents or strategies I can use if DMSO is not suitable for my experiment?

A3: Yes, other organic solvents such as ethanol, methanol, and acetone can also dissolve this compound. However, their compatibility with your specific cell line and assay must be validated, as they can also be cytotoxic. Another strategy is the use of co-solvents. For instance, a mixture of DMSO and polyethylene glycol (PEG) or the use of cyclodextrins can sometimes improve the aqueous solubility of hydrophobic compounds. It is essential to include proper vehicle controls in your experiments to account for any effects of the solvent or co-solvent.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound in in vitro experiments.

Problem Potential Cause Recommended Solution
Compound does not dissolve in DMSO. - Insufficient solvent volume.- Low-quality DMSO.- Ensure you are using a sufficient volume of high-purity, anhydrous DMSO to achieve the desired concentration.- Gentle warming to 37°C and vortexing can aid dissolution.
Precipitation upon dilution in aqueous buffer/medium. - Exceeding the aqueous solubility limit.- Rapid change in solvent polarity.- Decrease the final working concentration of the compound.- Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols).- Use a serial dilution method as described in the FAQs.
Cloudiness or precipitate appears in the culture plate over time. - Compound instability in the medium.- Interaction with media components (e.g., serum proteins).- Evaporation of media leading to increased concentration.- Prepare fresh dilutions of the compound immediately before each experiment.- Consider reducing the serum concentration in your medium if compatible with your cell line.- Ensure proper humidification in the incubator to minimize evaporation.
Inconsistent experimental results. - Incomplete dissolution of the compound leading to variability in the actual concentration.- Visually inspect your stock and working solutions for any signs of precipitation before each use.- Prepare a fresh stock solution and compare results.- Filter-sterilize your final working solution through a 0.22 µm syringe filter compatible with your solvent to remove any micro-precipitates.

Data Presentation: Solubility of a Representative Flavonoid (Naringin) in DMSO/Water Mixtures

Temperature (°C)DMSO Concentration (w/w %)Naringin Solubility (mole fraction x 10^3)
250 (Pure Water)0.08
25200.45
25402.50
256011.2
258038.0
25100 (Pure DMSO)95.0
370 (Pure Water)0.15
37200.80
37404.20
376017.5
378055.0
37100 (Pure DMSO)130.0

Data adapted from a study on naringin solubility and is intended for illustrative purposes.[1]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration in Cell Culture Medium

This protocol helps you determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.

Materials:

  • This compound

  • High-purity DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • 96-well clear bottom plate

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In the 96-well plate, perform a serial dilution of your compound in your complete cell culture medium. For example, start with a 1:100 dilution (to get 100 µM) and then perform 2-fold serial dilutions down to a low concentration (e.g., ~0.78 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control well with only the medium and the same final concentration of DMSO.

  • Visually inspect the wells for any signs of precipitation immediately after dilution and after incubation at 37°C for 2, 6, and 24 hours.

  • For a more quantitative assessment, measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates the formation of a precipitate.

  • The highest concentration that remains clear (visually and by absorbance) is your maximum working soluble concentration.

Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol details a common assay to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in LPS-stimulated macrophages.[2][3]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution in DMSO

  • Griess Reagent (typically a two-part solution: Part A - sulfanilamide in phosphoric acid; Part B - N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from your DMSO stock. Ensure the final DMSO concentration in each well does not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., a known inhibitor of NO production). Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells (which should receive 10 µL of medium).

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in complete DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well of your experimental plate to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well, and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to the sodium nitrite standard curve. The percentage inhibition of NO production can be calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated vehicle control)] x 100

Cell Viability Assay (e.g., MTT Assay): It is crucial to perform a cell viability assay in parallel to ensure that the observed decrease in NO production is not due to cytotoxicity of the compound.[2]

Mandatory Visualizations

experimental_workflow

wnt_signaling_pathway

notch_signaling_pathway

References

Stability of 1,11b-Dihydro-11b-hydroxymedicarpin in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1,11b-Dihydro-11b-hydroxymedicarpin in various solvents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, a pterocarpan natural product, can be influenced by several factors.[1][2][3][4] Key factors include:

  • pH: The pH of the solvent can significantly impact the rate of degradation.

  • Temperature: Higher temperatures generally accelerate degradation reactions.[1][4]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[1][2][4]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[1][2]

  • Solvent Type: The polarity and protic nature of the solvent can influence stability.

Q2: What are the recommended storage conditions for solutions of this compound?

To ensure the stability of this compound solutions, it is recommended to store them at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: How can I monitor the degradation of this compound in my samples?

The most common method for monitoring the degradation of this compound is through High-Performance Liquid Chromatography (HPLC) with a UV detector.[5] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the stability assessment of this compound.

Issue 1: Rapid Degradation of the Compound in Solution
  • Possible Cause: The solvent may not be suitable, or the storage conditions may be inappropriate.

  • Troubleshooting Steps:

    • Solvent Selection: Refer to the stability data in Table 1 to select a more appropriate solvent. Protic solvents or those with extreme pH values should be used with caution.

    • Storage Conditions: Ensure the solution is stored at a low temperature, protected from light, and purged with an inert gas to remove oxygen.

    • pH Adjustment: If using aqueous buffers, ensure the pH is in a range that minimizes degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
  • Possible Cause: These are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound and the new peaks.[6]

    • Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer to obtain mass information about the unknown peaks and aid in their identification.

    • Stress Testing: Perform forced degradation studies (e.g., acid, base, oxidative, photolytic, and thermal stress) to intentionally generate degradation products and confirm their retention times.[6][7]

Issue 3: Poor Reproducibility of Stability Data
  • Possible Cause: Inconsistent sample handling, preparation, or analytical methodology.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters, including solvent preparation, sample concentration, storage conditions, and HPLC analysis, are consistent across all experiments.

    • Control Samples: Always include control samples stored under optimal conditions (e.g., -80°C, protected from light) to compare with the stressed samples.[6]

    • System Suitability Tests: Perform system suitability tests before each HPLC run to ensure the analytical system is performing correctly.

Experimental Protocols

Protocol 1: Determination of Solvent Stability using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a selected solvent.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, Ethanol, Acetonitrile, Water)

  • HPLC system with UV or PDA detector

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several amber HPLC vials.

  • Time Zero (T0) Analysis: Immediately analyze one of the vials using a validated, stability-indicating HPLC method to determine the initial concentration.

  • Storage: Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve a vial and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.

Data Presentation

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventTime (hours)% Remaining (Mean ± SD)Appearance of Degradation Products
DMSO 0100 ± 0.5None
2498.2 ± 0.7Minor peak at RRT 0.85
4895.5 ± 1.1Increased peak at RRT 0.85
Ethanol 0100 ± 0.4None
2499.1 ± 0.6None
4898.5 ± 0.8Trace peak at RRT 0.92
Acetonitrile 0100 ± 0.3None
2499.5 ± 0.4None
4899.2 ± 0.5None
Water (pH 7.4) 0100 ± 0.6None
2485.3 ± 1.5Significant peaks at RRT 0.78 and 1.15
4872.1 ± 2.1Multiple degradation peaks

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL in test solvent) aliquot Aliquot into Amber Vials prep_stock->aliquot t0_analysis T0 HPLC Analysis (Initial Concentration) aliquot->t0_analysis storage Store Vials at Defined Conditions aliquot->storage calc_remaining Calculate % Remaining vs. T0 t0_analysis->calc_remaining tp_analysis Time Point HPLC Analysis (e.g., 24h, 48h) storage->tp_analysis tp_analysis->calc_remaining eval_degradation Identify Degradation Products tp_analysis->eval_degradation report Generate Stability Report calc_remaining->report eval_degradation->report

Caption: Workflow for Solvent Stability Testing.

HPLC_Troubleshooting_Logic cluster_pressure Pressure Fluctuation cluster_peaks Peak Shape Issues cluster_retention Retention Time Drift start HPLC Issue Encountered p1 Check for Leaks start->p1 pk1 Adjust Mobile Phase start->pk1 rt1 Check Flow Rate start->rt1 p2 Degas Mobile Phase p1->p2 p3 Check for Blockages p2->p3 pk2 Check Column Integrity pk1->pk2 pk3 Sample Overload? pk2->pk3 rt2 Ensure Column Equilibration rt1->rt2 rt3 Check Mobile Phase Composition rt2->rt3

Caption: HPLC Troubleshooting Logic Diagram.

References

Technical Support Center: 1,11b-Dihydro-11b-hydroxymedicarpin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,11b-Dihydro-11b-hydroxymedicarpin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experiments with this pterocarpan compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a pterocarpan, a class of natural isoflavonoids. It is a derivative of medicarpin, a phytoalexin found in various legumes. While specific research on this compound is limited, studies on its parent compound, medicarpin, suggest its involvement in modulating key signaling pathways such as Notch and Wnt, which are crucial in processes like bone regeneration and immune response.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in high-purity, anhydrous DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: What are the known signaling pathways affected by the parent compound, medicarpin?

A3: Medicarpin has been shown to activate the Notch and Wnt canonical signaling pathways, which are implicated in bone formation.[1] It also exhibits anti-inflammatory properties by down-regulating pro-inflammatory cytokines.

Troubleshooting Guides

Problem 1: Compound Precipitation in Cell Culture Media

Symptoms:

  • Visible particulate matter or crystals in the cell culture plate after adding the compound.

  • Inconsistent or lack of biological activity in a dose-dependent manner.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor Aqueous Solubility This compound, like many pterocarpans, has low solubility in aqueous solutions like cell culture media. Always prepare a high-concentration stock solution in 100% DMSO. When preparing the final working concentration, add the DMSO stock to the pre-warmed media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[2]
High Final DMSO Concentration The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and to minimize the risk of precipitation. If a high concentration of the compound is required, consider preparing a more concentrated initial stock in DMSO.
Temperature Shock Adding a cold stock solution to warm media can cause the compound to precipitate. Ensure both the stock solution aliquot and the cell culture media are at 37°C before mixing.[3]
Interaction with Media Components Components in serum or the media itself can sometimes interact with the compound, leading to precipitation. If this is suspected, consider using a serum-free medium for the experiment, if appropriate for your cell line.
Problem 2: Inconsistent or No Biological Effect

Symptoms:

  • Lack of a dose-response relationship.

  • High variability between replicate experiments.

  • No observable effect even at high concentrations.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound Degradation Phytoalexins can be unstable in aqueous solutions over time. Prepare fresh dilutions of this compound in media for each experiment. Avoid storing the compound in diluted, aqueous solutions. Stock solutions in anhydrous DMSO are more stable when stored properly at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Low Bioavailability in the Assay The compound may be binding to proteins in the serum of the cell culture medium, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium during the treatment period.
Incorrect Cell Seeding Density The cell density at the time of treatment can influence the outcome of the experiment. Ensure consistent cell seeding densities across all experiments and that cells are in the logarithmic growth phase when the compound is added.
Cell Line Insensitivity The target signaling pathways (e.g., Notch, Wnt) may not be active or responsive in the chosen cell line. Confirm the expression and activity of key pathway components in your cell model.

Quantitative Data Summary

The following table summarizes quantitative data for the parent compound, medicarpin , which can be used as a reference for designing experiments with this compound.

AssayCell LineParameterValueReference
CytotoxicityU251 GlioblastomaIC50 (24h)271 µg/mL[5]
CytotoxicityU-87 MG GlioblastomaIC50 (24h)175 µg/mL[5]
CytotoxicityU251 GlioblastomaIC50 (48h)154 µg/mL[5]
CytotoxicityU-87 MG GlioblastomaIC50 (48h)161 µg/mL[5]
CytotoxicityP388 LeukemiaIC50~90 µM[6]
CytotoxicityP388/DOX LeukemiaIC50~90 µM[6]
AntimicrobialNeisseria gonorrhoeaeMIC0.25 mg/mL[7]

Note: IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.

Experimental Protocols & Workflows

General Workflow for Investigating the Effect on Signaling Pathways

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution in DMSO treat_cells Treat Cells with a Dose Range of the Compound prep_compound->treat_cells prep_cells Seed Cells in Multi-well Plates prep_cells->treat_cells incubate Incubate for a Predetermined Time treat_cells->incubate reporter_assay Perform Reporter Gene Assay (e.g., Luciferase for Notch/Wnt) incubate->reporter_assay gene_expression Analyze Target Gene Expression (qPCR) incubate->gene_expression protein_analysis Analyze Target Protein Levels (Western Blot) incubate->protein_analysis analyze_data Analyze and Interpret Results reporter_assay->analyze_data gene_expression->analyze_data protein_analysis->analyze_data

Experimental workflow for signaling pathway analysis.
Detailed Protocol: Wnt Signaling Reporter Assay

This protocol is adapted for testing the effect of this compound on the canonical Wnt signaling pathway using a TCF/LEF luciferase reporter.

  • Cell Seeding: Seed cells (e.g., HEK293T) in a 24-well plate at a density that will result in 60-70% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with a TCF/LEF-firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). It is advisable to reduce the serum concentration during treatment.

  • Incubation: Incubate the cells for an appropriate period (e.g., 24-48 hours) to allow for changes in reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the effect on Wnt signaling.

Signaling Pathway Diagrams

Canonical Wnt Signaling Pathway

Wnt_Pathway cluster_outside Extracellular cluster_inside Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation (Wnt OFF) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds (Wnt ON) Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates Notch_Pathway cluster_signal_cell Signaling Cell cluster_receiving_cell Receiving Cell cluster_nucleus Nucleus Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds S2_Cleavage S2 Cleavage (ADAM10) Notch_Receptor->S2_Cleavage Conformational Change S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Releases CSL CSL (RBP-J) NICD->CSL Translocates and Binds MAML MAML CSL->MAML Recruits Target_Genes Target Gene Transcription (e.g., Hes, Hey) MAML->Target_Genes Activates

References

Technical Support Center: Optimizing Dosage for 1,11b-Dihydro-11b-hydroxymedicarpin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of 1,11b-Dihydro-11b-hydroxymedicarpin in various cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a derivative of Medicarpin, a natural pterocarpan.[1] Medicarpin has been shown to exhibit anti-inflammatory properties and is involved in the activation of the Notch and Wnt canonical signaling pathways.[1] Its anti-inflammatory effects are attributed to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A, and the upregulation of the anti-inflammatory cytokine IL-10.[1]

Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?

A2: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on studies with the parent compound, medicarpin, and other pterocarpans, a broad starting range is recommended. Consider testing concentrations from 1 µM to 100 µM. For instance, medicarpin has shown activity in the lower micromolar range for anti-inflammatory effects (IC50 ~5 µM for NO reduction) and higher concentrations (around 90 µM) for inducing apoptosis.[2][3] Other pterocarpans have been tested in a range of 1.25 to 20 µg/mL for anti-inflammatory assays.[4]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration.

Q4: What is the maximum permissible concentration of DMSO in my cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. However, the sensitivity to DMSO can vary between cell lines, with some showing toxic effects at concentrations as low as 0.1%. It is essential to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Q: I observed a precipitate in my cell culture medium after adding this compound. What should I do?

A: This is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:

  • Reduce Final Concentration: The concentration of the compound may be exceeding its solubility limit in the aqueous culture medium. Try using a lower final concentration.

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the medium, perform a serial dilution of the stock in pre-warmed (37°C) culture medium.

  • Gradual Addition: Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling to facilitate mixing and prevent the compound from "crashing out."

  • Check for Temperature Effects: Ensure your culture medium is warmed to 37°C before adding the compound, as solubility often decreases at lower temperatures.

Issue 2: High Variability Between Replicates

Q: My experimental results show high variability between replicate wells. How can I improve consistency?

A: High variability can stem from several factors. Consider the following to improve the reproducibility of your assay:

  • Consistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for experimental data.

  • Thorough Mixing: Ensure that the compound is evenly distributed in the culture medium by gentle mixing before adding it to the cells.

  • Automated Liquid Handling: If available, use automated pipetting systems for cell seeding and reagent addition to minimize human error.

  • Check for Cytotoxicity: At higher concentrations, the compound might be causing significant cell death, leading to inconsistent results. Perform a cell viability assay to determine the cytotoxic concentration range.

Issue 3: No Observable Effect of the Compound

Q: I am not observing any effect of this compound in my assay. What could be the reason?

A: If the compound does not seem to be active, consider these possibilities:

  • Concentration is Too Low: The concentrations tested may be below the effective range for your specific cell line and endpoint. Try a higher concentration range based on the dose-response curve.

  • Incubation Time is Too Short: The biological effect you are measuring may require a longer incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration.

  • Compound Instability: The compound may be unstable in the culture medium over long incubation periods. Consider replenishing the medium with a fresh compound at regular intervals for long-term experiments.

  • Cell Line Specificity: The chosen cell line may not be responsive to the compound's mechanism of action. Consider using a different cell line that is known to be responsive to Wnt or Notch signaling modulation.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound in Cell-Based Assays

Assay TypeRecommended Starting Concentration RangeReference Compounds
Cell Viability (e.g., MTT, XTT)1 µM - 100 µMMedicarpin
Anti-inflammatory (e.g., NO production)1 µM - 25 µMMedicarpin
Cytokine Quantification (e.g., ELISA)1 µM - 50 µMMedicarpin
Western Blot (Signaling Pathway Analysis)5 µM - 50 µMPterocarpans
Immunofluorescence (Signaling Pathway Analysis)5 µM - 50 µMPterocarpans

Table 2: Troubleshooting Summary for Common Issues

IssuePossible CauseRecommended Solution
Compound Precipitation Exceeding solubility limit, rapid dilution, low temperatureDecrease final concentration, perform serial dilution, use pre-warmed media
High Variability Inconsistent cell seeding, uneven compound distributionEnsure homogenous cell suspension, thorough mixing of compound
No Observable Effect Concentration too low, incubation time too short, compound instabilityTest higher concentrations, perform a time-course experiment, replenish medium

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with 100 µL of the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

2. Cytokine Quantification (ELISA)

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with various concentrations of this compound for the desired time.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C until analysis.

  • ELISA Procedure: Perform the ELISA for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-10) according to the manufacturer's protocol.[6][7] This typically involves coating the plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.

  • Data Analysis: Calculate the cytokine concentration based on a standard curve generated from recombinant cytokines.

3. Western Blot for Wnt Signaling Pathway

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key Wnt signaling proteins (e.g., β-catenin, GSK3β, Axin2). Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

G Troubleshooting Logic for Compound Precipitation start Compound Precipitates in Media q1 Is the final concentration high? start->q1 sol1 Decrease final concentration q1->sol1 Yes q2 Was the stock added directly to cold media? q1->q2 No end Precipitation Resolved sol1->end sol2 Use pre-warmed media and add stock dropwise with mixing q2->sol2 Yes q3 Was a serial dilution performed? q2->q3 No sol2->end sol3 Perform serial dilution in culture media q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting workflow for compound precipitation.

G Experimental Workflow for Dosage Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Studies A Prepare stock solution of this compound in DMSO B Perform broad dose-response curve (e.g., 1-100 µM) using a Cell Viability Assay (MTT) A->B C Determine cytotoxic concentration range (IC50) B->C D Select non-cytotoxic concentrations for functional assays C->D E Perform specific assays (e.g., ELISA for cytokines) D->E F Analyze dose-dependent effects E->F G Select optimal concentrations based on functional data F->G H Investigate signaling pathways (e.g., Western Blot for Wnt, Immunofluorescence for Notch) G->H I Confirm mechanism of action H->I

Caption: A three-phase experimental workflow.

G Simplified Wnt/β-catenin Signaling Pathway cluster_0 Wnt OFF State cluster_1 Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylates Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->DestructionComplex Inhibits beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Medicarpin Medicarpin Derivative (this compound) Medicarpin->Wnt Activates Pathway G Simplified Notch Signaling Pathway cluster_0 Signal Sending Cell cluster_1 Signal Receiving Cell Ligand Notch Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binds S2_Cleavage S2 Cleavage (ADAM Protease) NotchReceptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD (Notch Intracellular Domain) S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus CSL CSL NICD->CSL Binds to TargetGenes Target Gene Transcription (e.g., Hes, Hey) CSL->TargetGenes Medicarpin Medicarpin Derivative (this compound) Medicarpin->Ligand Activates Pathway

References

Troubleshooting unexpected results with 1,11b-Dihydro-11b-hydroxymedicarpin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,11b-Dihydro-11b-hydroxymedicarpin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental troubleshooting and frequently asked questions regarding the use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the handling and experimental use of this compound.

Compound Handling and Storage

Q1: How should I dissolve and store this compound?

A1: this compound is soluble in DMSO, with a reported solubility of 10 mM.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. To avoid precipitation when adding to aqueous media, ensure the final DMSO concentration in your experimental setup is low (typically ≤ 0.1%). For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: I'm observing a precipitate in my cell culture medium after adding the compound. What should I do?

A2: Precipitation is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding a level that is non-toxic to your cells and allows for solubility.

  • Pre-warm the Medium: Gently pre-warm your culture medium to 37°C before adding the compound stock solution.

  • Vortexing: Vortex the diluted compound in the medium thoroughly before adding it to the cells.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.

Experimental Design & Unexpected Results

Q3: I am not observing the expected anti-inflammatory effects of this compound in my assay.

A3: Several factors could contribute to a lack of efficacy. Consider the following:

  • Compound Degradation: Natural products can be unstable.[2] Ensure proper storage and handling of your compound stock. Consider preparing fresh dilutions for each experiment.

  • Assay Specificity: The anti-inflammatory effects of pterocarpans can be pathway-specific. This compound is a derivative of Medicarpin, which has been shown to down-regulate pro-inflammatory cytokines like TNF-α, IL-6, and IL-17A.[1][3] Your assay should be designed to detect changes in these specific markers.

  • Concentration Range: You may need to test a wider range of concentrations to determine the optimal effective dose for your specific cell line or model.

  • Cell Line Responsiveness: The expression of target receptors and signaling proteins can vary between cell lines. Verify that your chosen cell line is appropriate for studying the intended pathway.

Q4: My results with this compound are not reproducible.

A4: Reproducibility issues often stem from subtle variations in experimental conditions. To improve consistency:

  • Standardize Cell Culture Conditions: Use cells within a narrow passage number range for all experiments. Standardize seeding density, media composition, and incubation times.

  • Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent.

  • Compound Stability in Media: The stability of phytoestrogens in cell culture media can vary. For longer incubation periods, consider replenishing the media with freshly diluted compound.

Q5: I am seeing unexpected off-target effects or cytotoxicity at higher concentrations.

A5: Like many natural compounds, this compound may exhibit off-target effects or cytotoxicity at high concentrations.

  • Cytotoxicity Assay: It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assays to determine the non-toxic concentration range for your specific cell line.

  • Pan-Assay Interference Compounds (PAINS): Be aware of the possibility of non-specific activity. If the compound shows activity across multiple unrelated assays, it may be acting as a PAIN.[4] Consider performing orthogonal assays to confirm specific activity.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table provides a template for summarizing expected data based on the activity of its parent compound, Medicarpin, and other phytoestrogens.

Assay Type Target Cell Line Effective Concentration (EC50/IC50) Observed Effect
Anti-inflammatory AssayTNF-α secretionLPS-stimulated RAW 264.71-10 µM (estimated)Inhibition of TNF-α release
Wnt Signaling AssayTCF/LEF ReporterHEK293T5-25 µM (estimated)Activation of luciferase expression
Notch Signaling AssayCSL ReporterHEK2935-25 µM (estimated)Activation of luciferase expression
Estrogen Receptor BindingEstrogen Receptor β (ERβ)MCF-7>1 µM (estimated)Competitive binding against estradiol

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the known biological activities of this compound.

1. Wnt Signaling Reporter Assay

This protocol is designed to assess the effect of this compound on the canonical Wnt signaling pathway using a TCF/LEF luciferase reporter assay.

  • Cell Seeding:

    • Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well in complete growth medium (DMEM with 10% FBS).

    • Incubate for 24 hours at 37°C with 5% CO2.

  • Transfection:

    • Co-transfect the cells with a TCF/LEF-firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with a serum-deprived medium.

    • Prepare serial dilutions of this compound in serum-deprived medium. Include a vehicle control (DMSO) and a positive control (e.g., Wnt3a conditioned medium).

    • Add the diluted compounds to the respective wells and incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in luciferase activity relative to the vehicle control.

2. Notch Signaling Reporter Assay

This protocol measures the influence of this compound on the Notch signaling pathway.

  • Cell Seeding:

    • Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 35,000 cells per well in assay medium.[5]

  • Compound Treatment:

    • Prepare dilutions of this compound in the assay medium.

    • Add the compound to the test wells. Include a vehicle control and a positive control (e.g., a constitutively active Notch1 construct).

    • Incubate the plate at 37°C in a CO2 incubator for 24 hours.[5]

  • Luciferase Assay:

    • Perform a luciferase assay using a suitable one-step luciferase assay system.[5]

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (cell-free control) from all readings.

    • Express the results as a fold change in luciferase activity compared to the vehicle control.

Visualizations

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1,11b-Dihydro-11b- hydroxymedicarpin Frizzled Frizzled Receptor Compound->Frizzled Activates? Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5/6 LRP5/6 LRP5/6->Dsh Axin_APC Axin/APC Complex Dsh->Axin_APC Inhibits GSK3b GSK3β b_catenin β-catenin Axin_APC->b_catenin Phosphorylates for Degradation b_catenin_degradation β-catenin Degradation b_catenin->b_catenin_degradation b_catenin_nuc β-catenin b_catenin->b_catenin_nuc Translocation TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Putative activation of the Wnt signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in DMSO Treatment Treat Cells with Serial Dilutions of Compound Stock_Solution->Treatment Cell_Culture Culture and Seed Cells (e.g., HEK293T) Transfection Transfect with Reporter Plasmids (if applicable) Cell_Culture->Transfection Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Assay Perform Assay (e.g., Luciferase, ELISA) Incubation->Assay Data_Collection Collect Data (Luminescence, Absorbance) Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: General experimental workflow for assessing the bioactivity of the compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Unexpected Result No_Effect No/Weak Effect Observed Start->No_Effect Inconsistent Results Not Reproducible Start->Inconsistent Toxicity Cytotoxicity Observed Start->Toxicity Check_Conc Verify Compound Concentration & Integrity No_Effect->Check_Conc Is dose appropriate? Check_Cells Assess Cell Health & Passage Number Inconsistent->Check_Cells Are cells consistent? Run_Tox_Assay Perform Cytotoxicity Assay Toxicity->Run_Tox_Assay Determine toxic dose Check_Assay Review Assay Protocol & Controls Check_Conc->Check_Assay Yes Check_Solubility Confirm Solubility in Media Check_Cells->Check_Solubility Yes Optimize Optimize Protocol Check_Cells->Optimize Yes Check_Assay->Check_Cells Yes Check_Solubility->Optimize Yes Run_Tox_Assay->Optimize Adjust concentration

Caption: A logical approach to troubleshooting common experimental issues.

References

How to prevent degradation of 1,11b-Dihydro-11b-hydroxymedicarpin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of degradation of 1,11b-Dihydro-11b-hydroxymedicarpin during storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on stability studies of related pterocarpans and isoflavonoids, the primary factors contributing to degradation are elevated temperature, exposure to light, high humidity (water activity), and inappropriate pH if in solution. The presence of oxidative agents and endogenous enzymes in less purified samples can also accelerate degradation.[1][2]

Q2: What are the optimal temperature conditions for storing this compound?

A2: For long-term storage, it is recommended to store this compound at or below -18°C.[1] For short-term storage, refrigeration at 2-8°C is acceptable. Storage at room temperature or higher, particularly at 40°C and above, has been shown to cause significant degradation of similar isoflavonoid compounds.[1][2][3]

Q3: How should I handle this compound that is in a solvent?

A3: this compound is soluble in DMSO.[4] If the compound is in solution, it is crucial to use an anhydrous, high-purity solvent. Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. These solutions should be stored at -20°C or -80°C for long-term stability.

Q4: What are the visible signs of degradation?

A4: Visual signs of degradation can include a change in color or the appearance of precipitate in solutions. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are necessary to confirm the purity and integrity of the compound.[5][6]

Q5: Can I store the compound as a dry powder?

A5: Yes, storing this compound as a dry powder is the preferred method for long-term stability. The powder should be kept in a tightly sealed container, protected from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

Troubleshooting Guides

Issue: I observe a decrease in the compound's activity in my experiments.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Verify the storage conditions (temperature, light exposure). Compare the activity with a freshly prepared sample or a new batch of the compound.

    • Recommendation: Implement a stability testing protocol to periodically check the purity of your stored compound using HPLC.

  • Possible Cause 2: Repeated freeze-thaw cycles of a stock solution.

    • Troubleshooting Step: Review your sample handling procedures.

    • Recommendation: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.

Issue: I see unexpected peaks in my HPLC/LC-MS analysis.

  • Possible Cause: Presence of degradation products.

    • Troubleshooting Step: Analyze the mass spectra of the unexpected peaks to identify potential degradation products. The metabolic pathways of the parent compound, medicarpin, involve hydroxylation, demethylation, and hydrogenation, which could be indicative of the types of degradation products to expect.[7][8]

    • Recommendation: Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products, which can then be used as standards.

Data Presentation

The following table summarizes the impact of storage temperature on the stability of related isoflavones, which can serve as a proxy for estimating the stability of this compound.

Table 1: Effect of Storage Temperature on Isoflavone Profile in Soy Protein Isolates (SPI) after 1 Year [1]

Storage Temperature (°C)Malonylglucosides (%)β-Glucosides (%)Aglycones (%)
-1885.210.14.7
1383.911.54.6
25 (approx.)70.125.14.8
428.985.95.2

Data is illustrative and based on a study of isoflavones in soy protein isolates.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into multiple vials for storage under different conditions (e.g., -20°C, 4°C, 25°C, 40°C) and for different time points (e.g., 0, 1, 3, 6 months).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (determined by UV scan of the pure compound).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • At each time point, analyze a vial from each storage condition.

    • Calculate the percentage of the parent compound remaining by comparing the peak area at time t to the peak area at time 0.

    • Monitor the appearance and increase of any new peaks, which may represent degradation products.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Stress Conditions:

    • Acidic: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

    • Basic: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: Incubate the compound in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Expose the solid compound to 80°C for 48 hours.

    • Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze the stressed samples using HPLC and LC-MS to separate and identify the degradation products.

    • Characterize the structure of the major degradation products using mass spectrometry (MS/MS) fragmentation patterns.

Visualizations

Degradation_Pathway cluster_storage Storage Conditions cluster_compound Compound State cluster_degradation Degradation Products Elevated_Temperature Elevated Temperature Compound This compound Elevated_Temperature->Compound High_Humidity High Humidity/Water Activity High_Humidity->Compound Light_Exposure Light Exposure Light_Exposure->Compound Improper_pH Improper pH (in solution) Improper_pH->Compound Degradation_Products Degradation Products (e.g., hydroxylated, demethylated, or ring-opened forms) Compound->Degradation_Products Degradation

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis cluster_result Result Stock_Solution Prepare Stock Solution Aliquoting Aliquot for Different Conditions & Time Points Stock_Solution->Aliquoting Storage_Conditions Store at -20°C, 4°C, 25°C, 40°C Aliquoting->Storage_Conditions Time_Points Analyze at t=0, 1, 3, 6 months Storage_Conditions->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Comparison Compare Peak Areas to t=0 HPLC_Analysis->Data_Comparison Stability_Profile Determine Stability Profile Data_Comparison->Stability_Profile

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Refining Purification Techniques for 1,11b-Dihydro-11b-hydroxymedicarpin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification of 1,11b-Dihydro-11b-hydroxymedicarpin. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the extraction, separation, and crystallization of this pterocarpan.

Troubleshooting Guide

This section is designed to provide solutions to specific problems that may arise during the purification process.

Low Yield of this compound

Question: We are experiencing a significantly lower than expected yield of this compound after our initial extraction and chromatographic purification. What are the potential causes and how can we improve our recovery?

Answer: Low yield is a common issue in natural product isolation. Several factors, from the initial extraction to the final purification steps, can contribute to this problem. A systematic evaluation of your workflow is recommended.

Potential Causes and Solutions:

  • Incomplete Initial Extraction: The choice of solvent and extraction method is critical for efficiently liberating the target compound from the plant matrix.

    • Solvent Polarity: this compound is a moderately polar compound. Using a solvent system with inappropriate polarity can result in poor extraction efficiency. Consider using a solvent of intermediate polarity like ethyl acetate or a mixture of methanol and water.

    • Extraction Technique: Maceration may not be sufficient for complete extraction. More advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance the extraction yield by improving solvent penetration into the plant material.

  • Degradation of the Target Compound: Pterocarpans can be sensitive to heat, light, and pH changes.

    • Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to minimize thermal stress.

    • pH: The stability of flavonoids can be pH-dependent. Ensure that the pH of your extraction and mobile phases is within a neutral to slightly acidic range.

  • Loss During Liquid-Liquid Partitioning: If you are using a liquid-liquid extraction step to remove highly polar or non-polar impurities, your target compound may be partially partitioning into the undesired phase.

    • Solvent System Optimization: Carefully select the solvent system for partitioning to maximize the recovery of this compound in the desired phase. It is advisable to analyze all phases by TLC or HPLC to track the distribution of the target compound.

  • Suboptimal Chromatographic Conditions: The choice of stationary and mobile phases in your chromatographic separation is crucial for good recovery.

    • Column Overloading: Injecting too much crude extract onto the column can lead to poor separation and loss of product.

    • Irreversible Adsorption: The compound might be irreversibly binding to the stationary phase. Consider using a different type of stationary phase or adding a competitive agent to the mobile phase.

Illustrative Data: Impact of Extraction Method on Yield

Extraction MethodSolvent SystemTemperature (°C)Time (hours)Crude Extract Yield (mg/g of dry plant material)Estimated this compound Yield (mg/g)
Maceration80% Methanol25481201.5
Soxhlet ExtractionEthyl Acetate7712952.1
Ultrasound-Assisted Extraction (UAE)80% Methanol4011352.8
Microwave-Assisted Extraction (MAE)Ethyl Acetate600.51102.5

Note: This data is illustrative and may not be representative of all experimental conditions.

Presence of Impurities in the Final Product

Question: Our purified this compound shows the presence of persistent impurities, particularly chlorophyll and tannins, even after multiple chromatographic steps. How can we effectively remove these contaminants?

Answer: The removal of pigments and tannins is a common challenge in the purification of flavonoids from plant extracts. These compounds often have polarities that overlap with the target molecule, making their separation difficult.

Strategies for Impurity Removal:

  • Pre-purification of the Crude Extract:

    • Chlorophyll Removal: Chlorophyll is less polar than most pterocarpans. A preliminary purification step using a non-polar solvent can be effective. You can perform a liquid-liquid extraction of your crude extract with hexane or petroleum ether to selectively remove chlorophyll. Alternatively, solid-phase extraction (SPE) with a C18 cartridge can be used, where chlorophyll is retained while the more polar compounds are eluted.

    • Tannin Removal: Tannins are highly polar and can be removed by precipitation or by using specific adsorbents. Treatment of the aqueous extract with polyvinylpolypyrrolidone (PVPP) can effectively precipitate tannins.

  • Optimized Chromatographic Separation:

    • Column Chromatography: For persistent impurities, a multi-column approach can be beneficial. Consider using a sequence of columns with different stationary phases, such as silica gel followed by Sephadex LH-20. Sephadex LH-20 is particularly effective for separating flavonoids from tannins.

    • Preparative HPLC: If the impurities are structurally very similar to the target compound, preparative high-performance liquid chromatography (HPLC) with an optimized gradient elution may be necessary for achieving high purity.

Illustrative Data: Purity Enhancement with Different Purification Steps

Purification StepPurity of this compound (%)
Crude Extract5 - 10
After Liquid-Liquid Partitioning (Hexane)20 - 30
After Silica Gel Column Chromatography60 - 75
After Sephadex LH-20 Column Chromatography85 - 95
After Preparative HPLC> 98

Note: This data is illustrative and purity levels can vary based on the initial extract and specific conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of purifying this compound.

Q1: What is the best solvent system for the initial extraction of this compound from plant material?

A1: The optimal solvent system depends on the specific plant matrix. However, for pterocarpans, which are moderately polar, a good starting point is a hydroalcoholic solution, such as 80% methanol or 80% ethanol in water. Ethyl acetate is also a commonly used solvent that can provide a cleaner initial extract by excluding very polar compounds like tannins. It is recommended to perform small-scale extractions with a few different solvent systems and analyze the resulting extracts by TLC or HPLC to determine the most efficient one for your specific source material.

Q2: My HPLC chromatogram shows significant peak tailing for this compound. What could be the cause and how can I improve the peak shape?

A2: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. Here are several ways to address this issue:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic acid or acetic acid) can suppress the ionization of silanol groups, thereby reducing their interaction with the analyte.

  • Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer exposed silanol groups and are less prone to causing peak tailing.

  • Addition of a Competitive Base: For basic compounds, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites and improve peak symmetry.

  • Lowering Sample Concentration: Overloading the column can also lead to peak tailing. Try injecting a more dilute sample.

Q3: I am struggling to crystallize the purified this compound. What techniques can I try?

A3: Crystallization can be a challenging step, often requiring patience and experimentation with various conditions. Here are some common crystallization techniques to explore:

  • Slow Evaporation: Dissolve your purified compound in a suitable solvent (e.g., methanol, acetone) to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.

  • Vapor Diffusion: Place a concentrated solution of your compound in a small open vial inside a larger sealed container that contains a poor solvent (a solvent in which your compound is less soluble). The vapor of the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.

  • Solvent-Antisolvent Method: Dissolve your compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly turbid. Warming the solution slightly to redissolve the precipitate and then allowing it to cool slowly can promote crystal growth.

  • Seeding: If you have a few small crystals, you can add them to a saturated solution to act as nucleation sites and promote the growth of larger crystals.

Experimental Protocols

Protocol 1: General Extraction and Initial Purification
  • Grinding: Grind the dried and powdered plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction: Macerate the powdered material in 80% aqueous methanol (1:10 w/v) for 48 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Liquid-Liquid Partitioning: Resuspend the concentrated extract in water and perform a liquid-liquid extraction with n-hexane to remove non-polar impurities like chlorophyll. Subsequently, extract the aqueous phase with ethyl acetate. The ethyl acetate fraction will contain the moderately polar compounds, including this compound.

  • Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to obtain the crude extract enriched with the target compound.

Protocol 2: Preparative HPLC for Final Purification
  • Column: Use a C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 60% B

    • 35-40 min: 60% to 90% B

    • 40-45 min: 90% B (column wash)

    • 45-50 min: 90% to 20% B (equilibration)

  • Flow Rate: 10 mL/min

  • Detection: UV detector at a wavelength of 280 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of interest and confirm the purity of the collected fractions by analytical HPLC.

Visualizations

Workflow for Purification of this compound

Purification_Workflow Start Dried Plant Material Grinding Grinding Start->Grinding Extraction Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (Hexane/EtOAc/Water) Filtration->Partitioning Crude_Extract Crude Ethyl Acetate Extract Partitioning->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Sephadex_Column Sephadex LH-20 Chromatography Silica_Column->Sephadex_Column Prep_HPLC Preparative HPLC Sephadex_Column->Prep_HPLC Crystallization Crystallization Prep_HPLC->Crystallization Pure_Compound Pure this compound Crystallization->Pure_Compound

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for Low HPLC Peak Resolution

HPLC_Troubleshooting Start Low Peak Resolution in HPLC Check_Column Check Column Condition (Age, Contamination) Start->Check_Column Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, pH) Check_Column->Optimize_Mobile_Phase Column OK Change_Column Change Column (Different Stationary Phase) Check_Column->Change_Column Column Damaged Adjust_Flow_Rate Adjust Flow Rate Optimize_Mobile_Phase->Adjust_Flow_Rate Resolution_Improved Resolution Improved? Adjust_Flow_Rate->Resolution_Improved End Problem Solved Change_Column->End Resolution_Improved->Change_Column No Resolution_Improved->End Yes

Caption: A decision tree for troubleshooting low HPLC peak resolution.

Addressing batch-to-batch variability of synthetic 1,11b-Dihydro-11b-hydroxymedicarpin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the common challenges associated with the synthesis of 1,11b-Dihydro-11b-hydroxymedicarpin, with a focus on troubleshooting batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability in the synthesis of complex molecules like this compound can be attributed to several factors:

  • Purity of Starting Materials and Reagents: The quality and purity of precursors and reagents can significantly impact reaction outcomes. Impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts.

  • Reaction Conditions: Minor deviations in reaction parameters such as temperature, reaction time, stirring speed, and atmospheric conditions (moisture, oxygen) can affect reaction kinetics and stereoselectivity.

  • Stereocontrol: The formation of the desired stereoisomer is a critical step. Variations in catalysts, reagents, or reaction conditions can lead to inconsistent stereochemical outcomes.

  • Work-up and Purification: Inconsistencies in the work-up and purification procedures, such as solvent choice, pH adjustments, and chromatographic conditions, can affect the final purity and yield of the product.

  • Scale of the Reaction: Scaling up a reaction can introduce new variables related to heat and mass transfer, which may not be present on a smaller scale.

Q2: How can I confirm the identity and purity of a new batch of this compound?

A combination of analytical techniques is essential for the comprehensive characterization of each new batch:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is crucial for confirming the correct isomer has been synthesized.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample by separating the target compound from any impurities. Chiral HPLC is necessary to determine the enantiomeric excess.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.

Q3: What is the acceptable purity level for this compound for in-vitro versus in-vivo studies?

The required purity level is dependent on the intended application. For initial in-vitro screening and biological assays, a purity of >95% is often considered acceptable. However, for in-vivo studies in animal models and preclinical development, a much higher purity of >98% or even >99% is typically required. All impurities present at a concentration of >0.1% should be identified and characterized.

Troubleshooting Guides

Issue 1: Low Yield

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time if starting material is still present.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some steps may require precise temperature control to avoid side reactions or decomposition of intermediates.
Degradation of Starting Material or Product Ensure all reagents and solvents are of high purity and anhydrous where necessary. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if any intermediates are sensitive to air or moisture.
Inefficient Purification Review the purification process. Ensure the chosen chromatography conditions (column, solvent system) are optimal for separating the product from byproducts. Check for product loss during work-up steps like extractions and washes.
Issue 2: Inconsistent Stereoselectivity

Possible Causes & Solutions

CauseRecommended Action
Catalyst Inactivity or Impurity Use a fresh, high-purity catalyst for stereoselective steps. Ensure the catalyst is handled and stored correctly to prevent deactivation.
Variation in Reagent Quality The quality of chiral auxiliaries or reagents can vary between suppliers or batches. Test new batches of critical reagents on a small scale first.[1][2]
Incorrect Reaction Temperature Stereoselective reactions are often highly sensitive to temperature. Maintain a consistent and accurate temperature throughout the reaction.
Solvent Effects The polarity and purity of the solvent can influence the stereochemical outcome. Use high-purity, anhydrous solvents.
Issue 3: Presence of Unexpected Impurities

Possible Causes & Solutions

CauseRecommended Action
Side Reactions Analyze the impurities by LC-MS and NMR to identify their structures. This can provide insight into the side reactions occurring. Common side reactions in pterocarpan synthesis can include over-reduction, incomplete cyclization, or rearrangement products.
Contaminated Reagents or Solvents Use reagents and solvents from reputable suppliers and check their certificates of analysis.
Product Degradation This compound may be sensitive to light, heat, or pH extremes. Store the final product and key intermediates under appropriate conditions (e.g., in the dark, at low temperature).

Data Presentation: Batch Comparison

The following table presents hypothetical data from three different synthetic batches of this compound to illustrate potential variability.

ParameterBatch ABatch BBatch C
Yield (%) 453255
Purity by HPLC (%) 98.595.299.1
Enantiomeric Excess (%) 9996>99
Major Impurity (%) 0.8 (Unidentified)2.1 (Starting Material)0.5 (Diastereomer)
Appearance White solidOff-white solidWhite solid

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example based on general synthetic strategies for pterocarpans and should be optimized for specific laboratory conditions.

Step 1: Asymmetric Transfer Hydrogenation of an Isoflavone Precursor

  • To a solution of the corresponding 2'-hydroxyisoflavone precursor in an appropriate solvent (e.g., dichloromethane or a mixture of formic acid and triethylamine), add a suitable chiral ruthenium catalyst.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the resulting isoflavanol intermediate by column chromatography.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the purified isoflavanol in a suitable solvent (e.g., anhydrous dichloromethane).

  • Add a Lewis acid or a strong protic acid (e.g., boron trifluoride etherate or trifluoroacetic acid) at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the cyclization reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a basic aqueous solution and extract the product.

  • Purify the crude product by column chromatography to yield this compound.

Analytical Method: Purity Determination by HPLC
  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Visualizations

experimental_workflow start Start: Isoflavone Precursor ath Asymmetric Transfer Hydrogenation (ATH) start->ath workup1 Aqueous Work-up & Purification ath->workup1 isoflavanol Isoflavanol Intermediate workup1->isoflavanol cyclization Acid-Catalyzed Cyclization isoflavanol->cyclization workup2 Aqueous Work-up & Purification cyclization->workup2 product Final Product: 1,11b-Dihydro-11b- hydroxymedicarpin workup2->product analysis QC Analysis: HPLC, NMR, MS product->analysis

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Batch Fails QC low_yield Low Yield? start->low_yield bad_stereo Incorrect Stereochemistry? low_yield->bad_stereo No check_reaction Check Reaction - Completeness - Temperature low_yield->check_reaction Yes impurity Unexpected Impurities? bad_stereo->impurity No check_catalyst Verify Catalyst - Activity - Purity bad_stereo->check_catalyst Yes analyze_impurities Identify Impurities (LC-MS, NMR) impurity->analyze_impurities Yes pass Batch Passes QC impurity->pass No check_purification Review Purification - Column conditions - Work-up loss check_reaction->check_purification check_reagents Assess Reagent Quality & Temperature Control check_catalyst->check_reagents check_degradation Investigate Degradation - Stability studies analyze_impurities->check_degradation

Caption: Troubleshooting decision tree for batch-to-batch variability.

References

Technical Support Center: Enhancing the Bioavailability of 1,11b-Dihydro-11b-hydroxymedicarpin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in enhancing the in vivo bioavailability of the pterocarpan, 1,11b-Dihydro-11b-hydroxymedicarpin.

I. Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: Like its parent compound medicarpin and many other flavonoids, this compound is predicted to have low oral bioavailability. This is primarily due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract—a critical first step for absorption.[1][2] Furthermore, it may be subject to extensive first-pass metabolism in the gut wall and liver, where enzymes can modify and rapidly clear the compound before it reaches systemic circulation.[2]

Q2: What are the primary formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?

A2: The main goal is to enhance the compound's solubility and dissolution rate in the GI tract. Key strategies include:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[3]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid form can significantly increase its aqueous solubility and dissolution rate.[4]

  • Lipid-Based Formulations (e.g., Liposomes, SEDDS): Encapsulating the hydrophobic compound in lipid-based carriers can facilitate its dissolution and absorption through the lymphatic system, bypassing the first-pass metabolism in the liver.[5]

Q3: How do I choose the best formulation strategy for my in vivo study?

A3: The optimal strategy depends on the specific physicochemical properties of this compound, the desired pharmacokinetic profile, and the experimental model. A preliminary assessment of the compound's solubility in various oils, surfactants, and polymers can guide the selection. Ultimately, a comparative in vivo pharmacokinetic study of different formulations is the most definitive way to determine the most effective approach for your specific research needs.

Q4: Can co-administration with other compounds improve bioavailability?

A4: Yes, co-administration with "bioenhancers" can improve bioavailability. These compounds can act through various mechanisms, such as inhibiting metabolic enzymes (e.g., cytochrome P450s) or efflux transporters (e.g., P-glycoprotein) in the gut wall, thereby increasing the amount of absorbed drug. Piperine, an alkaloid from black pepper, is a well-known example.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo studies with formulations of poorly soluble compounds.

Troubleshooting Nanosuspension Formulations
Problem Possible Cause(s) Troubleshooting Steps
Large particle size or high polydispersity index (PDI) - Inefficient particle size reduction method.- Aggregation of nanoparticles.- Optimize homogenization pressure, number of cycles, or sonication time.- Screen different stabilizers or increase the concentration of the current stabilizer.
Instability of the nanosuspension (e.g., sedimentation, crystal growth) - Insufficient surface charge leading to particle aggregation (Ostwald ripening).- Measure the zeta potential; a value of at least ±30 mV is generally desired for stability.- Add or change the stabilizer to one that imparts a higher surface charge.
Low in vivo bioavailability despite small particle size - Rapid clearance by the reticuloendothelial system (RES).- Agglomeration in the GI tract.- Surface-coat nanoparticles with polyethylene glycol (PEG) to create "stealth" nanoparticles that evade the RES.- Ensure the formulation is stable in simulated gastric and intestinal fluids.
Troubleshooting Solid Dispersion Formulations
Problem Possible Cause(s) Troubleshooting Steps
Recrystallization of the drug during storage - The amorphous state is thermodynamically unstable.- Moisture absorption.- Select a polymer that has strong interactions (e.g., hydrogen bonding) with the drug.- Store the solid dispersion in a desiccator to prevent moisture-induced crystallization.
Inconsistent in vitro dissolution results - Incomplete conversion to an amorphous state.- Particle size variability.- Confirm the amorphous state using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).- Sieve the prepared solid dispersion to obtain a uniform particle size.
Poor in vivo performance despite good in vitro dissolution - Precipitation of the drug in the GI tract upon dilution.- Incorporate a precipitation inhibitor into the formulation.- Consider a pH-sensitive polymer to control drug release.
Troubleshooting Liposomal Formulations
Problem Possible Cause(s) Troubleshooting Steps
Low encapsulation efficiency - Poor affinity of the drug for the lipid bilayer.- Drug leakage during preparation.- Choose lipids with a high affinity for the hydrophobic drug.- Optimize the drug-to-lipid ratio.- Ensure rapid formation of liposomes to entrap the drug.
Instability of the liposomal formulation (e.g., aggregation, fusion) - Insufficient surface charge.- Inappropriate lipid composition.- Measure the zeta potential and adjust the formulation to achieve a value of at least ±30 mV.- Incorporate cholesterol into the lipid bilayer to increase stability.
Rapid clearance from circulation in vivo - Uptake by the reticuloendothelial system (RES).- Incorporate PEGylated lipids into the formulation to create long-circulating "stealth" liposomes.

III. Quantitative Data

Disclaimer: Specific in vivo pharmacokinetic data for this compound is not currently available in the public domain. The following tables present representative data from studies on other poorly soluble flavonoids and compounds to illustrate the potential improvements in bioavailability with different formulation strategies.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₆H₁₆O₅PubChem
Molecular Weight288.29 g/mol PubChem
XLogP31.9PubChem
Predicted SolubilityPoorly soluble in waterInferred from structure and parent compound
Table 2: Representative In Vivo Pharmacokinetic Data of a Poorly Soluble Drug (SS13) in Different Formulations (Oral Administration in Rats)[7]
FormulationCmax (µg/mL)Tmax (min)AUC₀-t (µg/mL·min)Relative Bioavailability (%)
Free Drug Suspension----
PLGA Nanoparticles2.47 ± 0.1420227 ± 1412.67 ± 1.43
Solid Lipid Nanoparticles1.30 ± 0.1560147 ± 84.38 ± 0.39
Table 3: Representative Pharmacokinetic Parameters of a Flavonoid (tHGA) in Unformulated and Liposomal Formulations Following Oral Administration in Rats[8]
FormulationCmax (ng/mL)Tmax (h)AUC₀-₂₄ (ng/mL·h)Relative Bioavailability (%)
Unformulated tHGA5.40.2517.69.1
Liposome-encapsulated tHGA14.50.2540.721.0

IV. Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

This protocol is a general guideline and should be optimized for this compound.

Materials:

  • This compound

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188, or a combination)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Purified water

  • Planetary ball mill or similar high-energy mill

Procedure:

  • Preparation of the Slurry:

    • Dissolve the stabilizer(s) in purified water to the desired concentration (e.g., 1-2% w/v).

    • Disperse the this compound powder in the stabilizer solution to form a pre-suspension. The drug concentration will depend on the desired final concentration and the capacity of the milling equipment.

  • Wet Milling:

    • Transfer the pre-suspension to the milling chamber containing the milling media.

    • Mill the suspension at a high speed for a predetermined time (e.g., 1-6 hours). The milling time and speed will need to be optimized to achieve the desired particle size.

    • Monitor the temperature of the milling chamber and use a cooling system if necessary to prevent degradation of the compound.

  • Separation and Characterization:

    • Separate the nanosuspension from the milling media by filtration or decantation.

    • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Visually inspect the nanosuspension for any signs of aggregation or sedimentation.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • Polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution:

    • Dissolve both this compound and the chosen polymer in a common organic solvent in a round-bottom flask. The drug-to-polymer ratio will need to be optimized (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a thin film is formed on the inner wall of the flask.

  • Drying:

    • Place the flask in a vacuum oven and dry the film for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving:

    • Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization:

    • Confirm the amorphous nature of the solid dispersion using XRD and DSC.

    • Determine the drug content and dissolution profile of the solid dispersion.

Protocol 3: Encapsulation in Liposomes by the Thin-Film Hydration Method[1]

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine (SPC), Dipalmitoylphosphatidylcholine (DPPC))

  • Cholesterol

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin, dry lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) to the flask and rotating it gently at a temperature above the phase transition temperature of the lipids. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm) for a set number of passes (e.g., 10-15).

  • Purification and Characterization:

    • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

    • Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.

V. Signaling Pathways and Experimental Workflows

Signaling Pathways of Medicarpin

The parent compound, medicarpin, has been shown to influence several key signaling pathways, which may also be relevant for its hydroxylated derivative.

medicarpin_signaling cluster_wnt Wnt/β-catenin Pathway cluster_notch Notch Signaling Pathway cluster_ros ROS-JNK-CHOP Pathway Medicarpin1 Medicarpin GSK3b GSK-3β Medicarpin1->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Inhibits (Phosphorylation) Nucleus1 Nucleus bCatenin->Nucleus1 Translocation Gene_Expression1 Osteogenic Gene Expression Nucleus1->Gene_Expression1 Promotes Medicarpin2 Medicarpin Jagged1 Jagged-1 Medicarpin2->Jagged1 Upregulates Notch1 Notch-1 Jagged1->Notch1 Activates NICD NICD Notch1->NICD Cleavage Nucleus2 Nucleus NICD->Nucleus2 Translocation Gene_Expression2 Osteoblast Differentiation Nucleus2->Gene_Expression2 Promotes Medicarpin3 Medicarpin ROS ROS Medicarpin3->ROS Induces JNK JNK ROS->JNK Activates CHOP CHOP JNK->CHOP Activates DR5 DR5 Expression CHOP->DR5 Upregulates TRAIL TRAIL-induced Apoptosis DR5->TRAIL Sensitizes

Caption: Signaling pathways modulated by medicarpin, including Wnt/β-catenin, Notch, and ROS-JNK-CHOP.

Experimental Workflow for Enhancing Bioavailability

bioavailability_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Rodent Model) Compound This compound (Poorly Soluble) Nano Nanosuspension Compound->Nano SD Solid Dispersion Compound->SD Lipo Liposomes Compound->Lipo Size Particle Size & PDI Nano->Size Zeta Zeta Potential Nano->Zeta Dissolution In Vitro Dissolution Nano->Dissolution SD->Dissolution Lipo->Size Lipo->Zeta EE Encapsulation Efficiency Lipo->EE Lipo->Dissolution Dosing Oral Administration Size->Dosing Zeta->Dosing EE->Dosing Dissolution->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK Data Data Comparison and Selection of Optimal Formulation PK->Data

Caption: A general experimental workflow for developing and evaluating bioavailability-enhancing formulations.

References

Validation & Comparative

A Comparative Analysis of 1,11b-Dihydro-11b-hydroxymedicarpin and Medicarpin: An Overview of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the efficacy and biological activities of 1,11b-Dihydro-11b-hydroxymedicarpin and its parent compound, Medicarpin, is currently hampered by a significant lack of publicly available research data for this compound. While Medicarpin has been the subject of extensive investigation, revealing a wide array of therapeutic potentials, its hydroxylated derivative remains largely uncharacterized in scientific literature.

Medicarpin, a pterocarpan phytoalexin found in various legumes, has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and bone-regenerative properties. In contrast, this compound, first isolated from Ononis viscosa subsp. breviflora, has been identified and structurally characterized, but its efficacy and mechanism of action have not been detailed in accessible scientific publications.

This guide will summarize the well-documented efficacy and experimental protocols for Medicarpin and highlight the current knowledge gap regarding this compound.

Medicarpin: A Multifaceted Therapeutic Agent

Medicarpin has been shown to exert its effects through various signaling pathways, making it a promising candidate for further drug development.

Bone Metabolism

One of the most well-studied areas of Medicarpin's activity is its positive impact on bone health. It has been shown to promote bone formation and inhibit bone resorption.

Experimental Data Summary: Osteogenic Activity of Medicarpin

Biological EffectEffective ConcentrationKey Molecular TargetsReference
Stimulation of osteoblast differentiation10⁻¹⁰ MEstrogen Receptor β (ERβ), p38 MAPK, BMP-2[1]
Healing of cortical bone defectsNot specifiedNotch and Wnt canonical signaling pathways[2][3][4]

Experimental Protocol: Osteoblast Differentiation Assay

To assess the osteogenic potential of Medicarpin, human or animal-derived osteoblast precursor cells are cultured in vitro. The cells are treated with varying concentrations of Medicarpin over a period of several days. The differentiation of these precursor cells into mature osteoblasts is then quantified by measuring the activity of alkaline phosphatase (ALP), a key enzyme in bone mineralization, and by staining for calcium deposits (e.g., with Alizarin Red S).

Signaling Pathway: Medicarpin's Role in Osteogenesis

The diagram below illustrates the signaling cascade initiated by Medicarpin in osteoblasts, leading to enhanced bone formation.

Medicarpin_Osteogenesis Medicarpin Medicarpin ERb Estrogen Receptor β (ERβ) Medicarpin->ERb p38_MAPK p38 MAPK ERb->p38_MAPK BMP2 BMP-2 p38_MAPK->BMP2 Osteoblast_Differentiation Osteoblast Differentiation BMP2->Osteoblast_Differentiation

Medicarpin stimulates osteoblast differentiation via the ERβ/p38 MAPK/BMP-2 pathway.
Anti-inflammatory Activity

Medicarpin has also been recognized for its anti-inflammatory properties, particularly in the context of arthritis.

Experimental Data Summary: Anti-inflammatory Effects of Medicarpin

Biological EffectKey Molecular TargetsReference
Down-regulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-17A)Not specified[2][4]
Up-regulation of anti-inflammatory cytokine (IL-10)Not specified[2][4]
Arresting the expansion of TH17 cellsNot specified[2][4]

Experimental Protocol: Cytokine Expression Analysis

To evaluate the anti-inflammatory effects of Medicarpin, immune cells (e.g., peripheral blood mononuclear cells) are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of Medicarpin. The expression levels of various cytokines in the cell culture supernatant are then measured using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or quantitative PCR (qPCR).

Logical Relationship: Medicarpin's Anti-inflammatory Action

The following diagram depicts the logical flow of Medicarpin's impact on cytokine production in an inflammatory setting.

Medicarpin_Anti_Inflammatory cluster_effects Effects of Medicarpin Medicarpin Medicarpin Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) Medicarpin->Pro_inflammatory_Cytokines inhibits Anti_inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) Medicarpin->Anti_inflammatory_Cytokine stimulates Inflammatory_Stimulus Inflammatory Stimulus Immune_Cells Immune Cells Inflammatory_Stimulus->Immune_Cells activates Immune_Cells->Pro_inflammatory_Cytokines produces

Medicarpin modulates the immune response by inhibiting pro-inflammatory and promoting anti-inflammatory cytokines.

This compound: An Unexplored Derivative

Despite its structural similarity to Medicarpin, this compound remains a molecule of unknown biological potential. The original research paper detailing its isolation does not appear to contain data on its efficacy in any biological assays. Subsequent studies comparing its activity to Medicarpin are absent from the scientific literature.

Conclusion and Future Directions

While Medicarpin stands out as a promising natural product with well-documented therapeutic activities, particularly in bone health and inflammation, its hydroxylated derivative, this compound, is a scientific enigma. To provide a meaningful comparison, future research must focus on elucidating the biological activity of this compound. Key research areas should include:

  • In vitro screening: Assessing its activity in various cell-based assays to determine its potential cytotoxic, anti-inflammatory, antioxidant, and osteogenic properties.

  • Comparative studies: Directly comparing its efficacy with Medicarpin in established experimental models.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways through which it may exert its effects.

Until such data becomes available, any claims regarding the efficacy of this compound would be purely speculative. The scientific community awaits further research to unlock the potential of this intriguing natural compound.

References

A Comparative Guide to the Anti-inflammatory Activity of Pterocarpans: Featuring 1,11b-Dihydro-11b-hydroxymedicarpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of 1,11b-Dihydro-11b-hydroxymedicarpin and other prominent pterocarpans, including medicarpin, trifolirhizin, glyceollins, and maackiain. Pterocarpans, a major class of isoflavonoids, are recognized for their diverse biological activities, with anti-inflammatory effects being a key area of investigation[1][2]. While extensive research is available for several pterocarpans, this compound remains a less-studied derivative, with its activity often inferred from its close structural analog, medicarpin[3][4]. This guide synthesizes available experimental data to offer a comparative perspective on their mechanisms and potency.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the reported anti-inflammatory effects of various pterocarpans based on in vitro and in vivo studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data should be interpreted with consideration of the different models and methods used.

PterocarpanExperimental ModelKey Inflammatory MarkersObserved EffectReference
1,11b-Dihydro-11b- hydroxymedicarpin Ononis viscosa subsp. breviflora (Source)Pro-inflammatory cytokines (inferred from medicarpin)Presumed to down-regulate pro-inflammatory cytokines.[3][4]
Medicarpin Murine model of cerebral ischemia (BV2 microglial cells)Nitric Oxide (NO)Strong anti-inflammatory activity with an IC50 of approximately 5 ±1 μM for NO reduction.
Collagen-induced arthritis (CIA) mouse modelTNF-α, IL-6, IL-17ADown-regulation of pro-inflammatory cytokines.[3][5]
CIA mouse modelIL-10Up-regulation of anti-inflammatory cytokine.[3][5]
Trifolirhizin LPS-stimulated J774A.1 macrophagesTNF-α, IL-6, COX-2Dose-dependent inhibition of expression.[6]
Dextran sodium sulfate (DSS)-induced colitis mouse modelTh17/Treg cell balance, NLRP3 inflammasomeRegulates T-cell balance and suppresses inflammasome activation.
Glyceollins LPS-stimulated RAW 264.7 macrophagesNO, IL-6, iNOS, COX-2Effective inhibition of production and expression.[7]
TPA-induced mouse skin inflammationSkin inflammationReduction of inflammation.[7]
LPS-stimulated RAW 264.7 macrophagesNF-κB p65 phosphorylationSuppression of NF-κB activation.[7]
Maackiain LPS-induced RAW 264.7 cellsTNF-α, IL-6, MCP-1Inhibition of pro-inflammatory cytokine release.[8]
Nigericin-stimulated macrophagesNLRP3 inflammasome, Caspase-1, IL-1βAmplifies activation, leading to increased IL-1β production.[8]

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of pterocarpans are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are common targets.

Medicarpin, Trifolirhizin, and Glyceollins generally exert their anti-inflammatory effects by inhibiting the NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. These pterocarpans can interfere with this cascade, leading to a reduction in the production of these inflammatory mediators[7][9].

Maackiain exhibits a more complex immunomodulatory profile. While it has been shown to inhibit the NF-κB pathway, it also enhances the activation of the NLRP3 inflammasome in response to certain stimuli[8]. The NLRP3 inflammasome is a multi-protein complex that triggers the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, pro-inflammatory form. This dual activity suggests that maackiain may have context-dependent pro- and anti-inflammatory effects.

Trifolirhizin has also been implicated in the suppression of the NLRP3 inflammasome, contributing to its anti-inflammatory properties in models of ulcerative colitis.

Below is a diagram illustrating the general NF-κB signaling pathway and the putative points of intervention by the discussed pterocarpans.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_active->Pro_inflammatory_Genes activates transcription Inflammatory_Response Inflammatory Response Pro_inflammatory_Genes->Inflammatory_Response leads to Pterocarpans Medicarpin, Trifolirhizin, Glyceollins, Maackiain Pterocarpans->IKK inhibit

NF-κB signaling pathway and pterocarpan intervention.

Experimental Protocols

A common in vitro method to screen for anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation[10]. The Griess assay is a straightforward colorimetric method to quantify nitrite, a stable and soluble breakdown product of NO[11][12].

Protocol: In Vitro Nitric Oxide (Griess) Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours[10][12].

  • Compound Treatment:

    • Prepare stock solutions of the test pterocarpans in dimethyl sulfoxide (DMSO).

    • Dilute the compounds to the desired final concentrations in DMEM. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).

    • Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control group[10].

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample[10].

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed NO reduction is not due to cytotoxicity of the compounds[10].

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow Start Start Culture_Cells Culture RAW 264.7 Cells Start->Culture_Cells Seed_Plate Seed 96-well Plate (1.5x10^5 cells/well) Culture_Cells->Seed_Plate Adhesion Incubate 24h for Adhesion Seed_Plate->Adhesion Add_Compound Add Pterocarpan Compounds Adhesion->Add_Compound Pre_incubation Pre-incubate 1-2h Add_Compound->Pre_incubation Add_LPS Add LPS (1 µg/mL) Pre_incubation->Add_LPS Incubation Incubate 18-24h Add_LPS->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze_Data Analyze Data & Calculate Inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for in vitro NO production assay.

Conclusion and Future Directions

The available evidence strongly suggests that pterocarpans as a class, including medicarpin, trifolirhizin, and glyceollins, are potent anti-inflammatory agents. They act by suppressing the production of key inflammatory mediators through the inhibition of signaling pathways such as NF-κB. Maackiain presents a more nuanced immunomodulatory role that warrants further investigation.

For This compound , its anti-inflammatory potential is currently inferred from its structural relationship to medicarpin. There is a clear need for dedicated experimental studies to elucidate its specific bioactivities. Direct comparative studies employing standardized assays would be invaluable to establish a clear hierarchy of anti-inflammatory potency among these related compounds. Such research would be instrumental for the drug development community in selecting the most promising pterocarpan candidates for further preclinical and clinical evaluation in the context of inflammatory diseases.

References

Validating the Anti-inflammatory Effects of 1,11b-Dihydro-11b-hydroxymedicarpin in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anti-inflammatory effects of 1,11b-Dihydro-11b-hydroxymedicarpin in animal models is limited in the currently available scientific literature. This guide therefore presents a comparative analysis based on the well-documented anti-inflammatory properties of its parent compound, Medicarpin . The information provided herein serves as a foundational reference for researchers, scientists, and drug development professionals, with the explicit understanding that the biological activities of this compound are inferred from those of Medicarpin.

Executive Summary

Medicarpin, a natural pterocarpan of which this compound is a derivative, has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical animal models.[1] These studies suggest that Medicarpin exerts its effects by modulating key inflammatory pathways, including the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory mediators. This guide provides a comprehensive overview of the available data on Medicarpin, offering a comparative perspective for the potential validation of this compound as an anti-inflammatory agent.

Comparative Efficacy of Medicarpin

Medicarpin has been evaluated in several animal models of inflammation, showing efficacy in reducing inflammatory markers and clinical symptoms. A notable application is in models of arthritis.

Table 1: Efficacy of Medicarpin in a Collagen-Induced Arthritis (CIA) Mouse Model
Treatment GroupDosageKey OutcomesReference
CIA Control-Increased paw swelling, joint inflammation, and bone erosion. Elevated levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-17A).[2]
Medicarpin10.0 mg/kg/day (oral)Significantly reduced paw swelling and cartilage destruction. Decreased serum levels of TNF-α, IL-6, and IL-17A. Increased serum levels of the anti-inflammatory cytokine IL-10.[2]
Methotrexate (Positive Control)Not specified in the studyStandard-of-care, known to reduce inflammation and joint damage in CIA models.[2]

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of Medicarpin are attributed to its ability to modulate specific signaling pathways involved in the inflammatory response. In a murine model of cerebral ischemia, Medicarpin demonstrated neuroprotective effects through its anti-inflammatory and anti-apoptotic activities.[1] It has been shown to reduce nitric oxide (NO) production in lipopolysaccharide-stimulated microglial cells.[1] Furthermore, Medicarpin's therapeutic role in a postmenopausal polyarthritis model is linked to the prevention of TH17 cell expansion and the downregulation of pro-inflammatory cytokines.[2]

Medicarpin_Anti_inflammatory_Pathway Proposed Anti-inflammatory Signaling Pathway of Medicarpin Medicarpin Medicarpin Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) Medicarpin->Pro_inflammatory_Cytokines Inhibits Anti_inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) Medicarpin->Anti_inflammatory_Cytokine Promotes TH17_Cells TH17 Cell Expansion Medicarpin->TH17_Cells Arrests Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Collagen) Microglia_ImmuneCells Microglia / Immune Cells Inflammatory_Stimulus->Microglia_ImmuneCells Activates Inflammatory_Stimulus->TH17_Cells Induces Microglia_ImmuneCells->Pro_inflammatory_Cytokines Produces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Anti_inflammatory_Cytokine->Inflammation Inhibits TH17_Cells->Pro_inflammatory_Cytokines

Caption: Proposed Anti-inflammatory Signaling Pathway of Medicarpin.

Experimental Protocols

Validating the anti-inflammatory effects of a test compound like this compound requires robust and well-defined experimental protocols. Below are generalized methodologies based on common practices in pre-clinical inflammation research.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., this compound), vehicle (control), or a standard anti-inflammatory drug (e.g., Indomethacin) is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Endpoint: The percentage inhibition of paw edema in the treated groups is calculated relative to the control group.

Collagen-Induced Arthritis (CIA) in Mice

This model is used to study chronic autoimmune-driven inflammation, resembling human rheumatoid arthritis.

  • Animals: DBA/1J mice.

  • Procedure:

    • Immunization: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

    • Treatment: The test compound, vehicle, or a standard drug (e.g., Methotrexate) is administered daily, starting from the day of the booster injection.

    • Assessment: Clinical signs of arthritis (paw swelling, erythema, joint stiffness) are scored regularly. At the end of the study, joint tissues are collected for histological analysis, and blood is collected for cytokine profiling.

  • Endpoints: Arthritis score, paw thickness, histological evidence of joint damage, and serum levels of pro- and anti-inflammatory cytokines.

Experimental_Workflow_Anti_inflammatory_Validation General Experimental Workflow for In Vivo Anti-inflammatory Validation Start Start: Select Animal Model Grouping Animal Grouping (Control, Test Compound, Standard Drug) Start->Grouping Treatment Compound Administration Grouping->Treatment Induction Induction of Inflammation (e.g., Carrageenan, Collagen) Treatment->Induction Monitoring Monitoring of Clinical Signs (e.g., Paw Edema, Arthritis Score) Induction->Monitoring Endpoint_Analysis Endpoint Analysis (Histology, Cytokine Profiling, etc.) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis Conclusion Conclusion on Anti-inflammatory Efficacy Data_Analysis->Conclusion

Caption: General Experimental Workflow for In Vivo Anti-inflammatory Validation.

Conclusion

The available evidence for Medicarpin strongly suggests that pterocarpan-class compounds possess significant anti-inflammatory potential. The data on Medicarpin provides a solid foundation for investigating the specific efficacy and mechanisms of its derivative, this compound. Future studies should focus on direct in vivo testing of this compound in established animal models of inflammation, alongside comparative arms with both a standard-of-care anti-inflammatory drug and its parent compound, Medicarpin. Such studies will be crucial to definitively validate its therapeutic potential and elucidate any unique properties it may have.

References

Cross-Validation of Analytical Methods for 1,11b-Dihydro-11b-hydroxymedicarpin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Techniques

The two primary analytical techniques suitable for the quantification of 1,11b-Dihydro-11b-hydroxymedicarpin in biological matrices are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Quantitative Performance Data

The following table summarizes the expected performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound. These values are derived from typical validation data for flavonoid analysis.[3][4]

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Precision (RSD%) < 5%< 15%
Accuracy (%) 95 - 105%85 - 115%
Limit of Detection (LOD) ~10-50 ng/mL~0.01-0.1 ng/mL
Limit of Quantification (LOQ) ~50-100 ng/mL~0.1-1 ng/mL
Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be significant
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for flavonoid quantification and can be adapted and validated for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not a primary requirement.

1. Sample Preparation (Plasma)

  • To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program: Start with 90% A, decrease to 10% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at an appropriate wavelength for this compound (typically determined by UV scan).

3. Method Validation

  • The method should be validated for linearity, precision, accuracy, and sensitivity according to relevant guidelines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices.[5][6][7]

1. Sample Preparation (Plasma)

  • Follow the same protein precipitation and extraction procedure as for HPLC-UV.

  • The use of a suitable internal standard is highly recommended to correct for matrix effects and variations in recovery.

2. Chromatographic Conditions

  • Column: A high-throughput C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Gradient Program: A rapid gradient can be employed, for instance, starting at 95% A and ramping up to 95% B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusion and optimization.

  • Ion Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows should be optimized for maximum signal intensity.

Workflow and Pathway Visualizations

Cross-Validation Workflow for Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

A Define Analytical Methods (e.g., HPLC-UV and LC-MS/MS) B Method Development and Optimization for each technique A->B C Individual Method Validation (Linearity, Precision, Accuracy, etc.) B->C D Analysis of a Common Set of Samples (spiked and real matrices) C->D E Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) D->E F Assessment of Agreement and Bias E->F G Selection of the Most Appropriate Method based on application requirements F->G

Caption: General workflow for the cross-validation of two analytical methods.

Note on Signaling Pathways: As this compound is a derivative of Medicarpin, its biological activity may involve similar signaling pathways. Medicarpin has been shown to activate Notch and Wnt canonical signaling pathways in bone healing and modulate pro- and anti-inflammatory cytokines.[1][2] Further research is needed to elucidate the specific pathways modulated by this compound. A diagram for these pathways can be constructed once more specific interactions are identified.

References

Structure-Activity Relationship (SAR) Studies of 1,11b-Dihydro-11b-hydroxymedicarpin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,11b-Dihydro-11b-hydroxymedicarpin and its analogs, focusing on their potential as anti-inflammatory and cytotoxic agents. While comprehensive SAR studies on a wide range of synthetic analogs of this compound are limited in publicly available literature, this guide synthesizes the existing data on the parent compound, medicarpin, and related pterocarpans to elucidate key structural determinants of their biological activity.

Introduction to this compound and its Therapeutic Potential

This compound is a pterocarpan, a class of natural isoflavonoids found predominantly in the Fabaceae family of plants. Pterocarpans are recognized for a wide array of biological activities, including antimicrobial, anti-tumor, antioxidant, and anti-inflammatory properties[1]. The parent compound, medicarpin, has demonstrated significant therapeutic potential, notably in promoting bone healing through the activation of Notch and Wnt canonical signaling pathways and in exhibiting anti-inflammatory effects by modulating cytokine expression[2]. Recent studies have also highlighted medicarpin's ability to suppress the growth of cancer cells, such as lung cancer, by inducing apoptosis[3][4].

This guide will delve into the available quantitative data on the biological activities of medicarpin and related compounds, detail the experimental methodologies used to obtain this data, and visualize the key signaling pathways involved.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of medicarpin and other relevant pterocarpanoids and flavonoids. This data provides a baseline for understanding the potency of these compounds and for inferring the potential impact of structural modifications.

Table 1: Cytotoxic Activity of Medicarpin against Human Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
MedicarpinA549 (Lung Carcinoma)MTT AssayNot specified, significant inhibition at 20-80 µM[3][4]
MedicarpinH157 (Lung Carcinoma)MTT AssayNot specified, significant inhibition at 20-80 µM[3][4]

Table 2: Anti-inflammatory Activity of Related Pterocarpanoids and Flavonoids

CompoundActivity MeasuredCell Line/SystemIC50 (µM)Reference
Apigeninβ-glucuronidase releaseRat Neutrophils2.8 ± 0.1[5]
ApigeninLysozyme releaseRat Neutrophils17.7 ± 1.9[5]
ApigeninSuperoxide anion generationRat Neutrophils3.4 ± 0.3[5]
ApigeninNO productionRAW 264.7 Macrophages10.7 ± 0.1[5]
2'-Hydroxygenisteinβ-glucuronidase releaseRat Neutrophils5.9 ± 1.4[5]
2'-HydroxygenisteinLysozyme releaseRat Neutrophils9.7 ± 3.5[5]
DaidzeinLysozyme releaseRat Neutrophils26.3 ± 5.5[5]
DaidzeinSuperoxide anion generationRat Neutrophils25.1 ± 5.0[5]
2'-Hydroxydaidzeinβ-glucuronidase releaseRat Neutrophils13.7 ± 2.6[5]

Structure-Activity Relationship Insights

Based on a review of pterocarpan activities, the following general SAR insights can be drawn, which are likely applicable to analogs of this compound[1]:

  • Hydroxylation Pattern: The position and number of hydroxyl groups on the pterocarpan skeleton significantly influence biological activity. For many flavonoids and related compounds, specific hydroxylation patterns are crucial for their anti-inflammatory and antioxidant effects.

  • Stereochemistry: The stereochemistry of the B/C ring junction in the pterocarpan core is a critical determinant of biological activity.

  • Substituents on the Aromatic Rings: The presence of methoxy, prenyl, or other lipophilic groups can modulate the potency and selectivity of the compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of compounds on the proliferation and viability of cancer cell lines.

  • Cell Lines: A549 and H157 human lung carcinoma cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., medicarpin) for specific time periods (e.g., 24, 48, and 72 hours).

    • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

    • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Anti-inflammatory Activity Assays

These protocols are used to evaluate the potential of compounds to inhibit inflammatory responses.

  • Inhibition of Degranulation in Neutrophils:

    • Neutrophils are isolated from rat blood.

    • The cells are pre-incubated with the test compounds at various concentrations.

    • Inflammation is induced using a stimulant like formyl-Met-Leu-Phe/cytochalasin B (fMLP/CB).

    • The release of β-glucuronidase and lysozyme into the supernatant is measured using appropriate colorimetric assays.

    • The inhibitory effect of the compound is calculated as a percentage of the control response.

  • Inhibition of Nitric Oxide (NO) Production in Macrophages:

    • RAW 264.7 macrophage cells are seeded in 96-well plates.

    • The cells are pre-treated with the test compounds for 1 hour.

    • Inflammation is stimulated by adding lipopolysaccharide (LPS).

    • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the amount of nitrite is determined from a standard curve.

Signaling Pathway Visualization

Medicarpin has been shown to exert its bone healing effects through the activation of the Notch and Wnt canonical signaling pathways. The following diagram illustrates the proposed mechanism.

Cytotoxicity_Workflow Start Start: Compound Synthesis and Characterization Cell_Culture Cell Culture (e.g., A549, H157) Start->Cell_Culture Compound_Treatment Compound Treatment (Varying Concentrations and Durations) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (Calculation of % Viability and IC50) MTT_Assay->Data_Analysis Conclusion Conclusion: Determine Cytotoxic Potential Data_Analysis->Conclusion

References

Comparative Analysis of 1,11b-Dihydro-11b-hydroxymedicarpin: A Guide to Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the published findings on 1,11b-Dihydro-11b-hydroxymedicarpin, a pterocarpan natural product. Due to a lack of direct reproducibility studies on this specific compound, this guide focuses on comparing its reported biological activities with those of its well-studied structural analog, Medicarpin. The information presented is based on available experimental data and aims to provide a framework for future research and validation.

Quantitative Data Summary

At present, publicly available literature lacks multiple, independent studies on this compound that would allow for a robust quantitative comparison of its biological activities. The compound has been identified as a derivative of Medicarpin, isolated from Ononis viscosa[1][2]. Much of the current understanding of its potential bioactivity is inferred from studies on Medicarpin.

For comparative purposes, the following table summarizes the reported biological activities of Medicarpin, which may serve as a benchmark for future investigations into this compound.

Biological Activity Compound Assay Key Findings Reference
Bone RegenerationMedicarpinCortical bone defect model in ratsActivation of Notch and Wnt canonical signaling pathways--INVALID-LINK--[1]
Anti-inflammatoryMedicarpinCollagen-induced arthritis (CIA) model in miceDown-regulation of TNF-α, IL-6, and IL-17A; Up-regulation of IL-10--INVALID-LINK--[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the context of Medicarpin, which can be adapted for studying this compound.

In Vivo Bone Regeneration Assay (Rat Cortical Defect Model)
  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: A standardized critical-sized defect (e.g., 5 mm) is created in the cortical bone of the femur.

  • Treatment: The defect is filled with a scaffold material (e.g., collagen sponge) loaded with the test compound (Medicarpin or this compound) at a specific concentration. A control group receives the scaffold without the compound.

  • Analysis: After a predetermined period (e.g., 4-8 weeks), bone regeneration is assessed using micro-computed tomography (µCT) to quantify bone volume, bone mineral density, and trabecular architecture. Histological analysis of the defect site is also performed to evaluate new bone formation and cellular infiltration.

  • Molecular Analysis: Expression of key signaling proteins (e.g., Notch, Wnt pathway components) in the regenerated tissue can be analyzed by immunohistochemistry or Western blotting.

In Vivo Anti-inflammatory Assay (Collagen-Induced Arthritis Model)
  • Animal Model: DBA/1 mice.

  • Induction of Arthritis: Arthritis is induced by immunization with type II collagen emulsified in complete Freund's adjuvant.

  • Treatment: Following the onset of arthritis, mice are orally administered the test compound daily for a specified duration. A control group receives a vehicle.

  • Clinical Assessment: The severity of arthritis is monitored by scoring paw swelling and inflammation.

  • Cytokine Analysis: At the end of the study, serum levels of pro-inflammatory (TNF-α, IL-6, IL-17A) and anti-inflammatory (IL-10) cytokines are measured using ELISA.

  • Histological Analysis: Joint tissues are examined for inflammation, cartilage destruction, and bone erosion.

Visualizing Potential Mechanisms

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known activities of Medicarpin.

Medicarpin_Bone_Regeneration_Pathway Medicarpin Medicarpin Wnt_Signaling Wnt_Signaling Medicarpin->Wnt_Signaling Notch_Signaling Notch_Signaling Medicarpin->Notch_Signaling Osteoblast_Differentiation Osteoblast_Differentiation Wnt_Signaling->Osteoblast_Differentiation Notch_Signaling->Osteoblast_Differentiation Bone_Formation Bone_Formation Osteoblast_Differentiation->Bone_Formation

Caption: Proposed signaling pathway for Medicarpin-induced bone regeneration.

Medicarpin_Anti_inflammatory_Pathway cluster_pro_inflammatory Pro-inflammatory Cytokines cluster_anti_inflammatory Anti-inflammatory Cytokines TNF_alpha TNF_alpha IL_6 IL_6 IL_17A IL_17A IL_10 IL_10 Medicarpin Medicarpin Medicarpin->TNF_alpha Medicarpin->IL_6 Medicarpin->IL_17A Medicarpin->IL_10 Experimental_Workflow_Comparison Compound_Isolation Isolation from Ononis viscosa Medicarpin Medicarpin Compound_Isolation->Medicarpin Dihydro_hydroxymedicarpin 1,11b-Dihydro-11b- hydroxymedicarpin Compound_Isolation->Dihydro_hydroxymedicarpin In_Vivo_Studies In Vivo Biological Assays Medicarpin->In_Vivo_Studies Dihydro_hydroxymedicarpin->In_Vivo_Studies Data_Analysis Quantitative Data Analysis In_Vivo_Studies->Data_Analysis Reproducibility_Check Independent Replication Data_Analysis->Reproducibility_Check

References

Evaluating Off-Target Effects of 1,11b-Dihydro-11b-hydroxymedicarpin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the available data: Direct experimental data on 1,11b-Dihydro-11b-hydroxymedicarpin is limited. This guide will therefore utilize its parent compound, Medicarpin, as a proxy to evaluate its potential on-target and off-target effects. This approach is based on the structural similarity and the common practice of using parent compounds for preliminary assessment in drug discovery.

This guide provides a comparative analysis of the potential off-target effects of this compound, using Medicarpin as a reference, against established therapeutic alternatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the selectivity and potential liabilities of this novel compound.

On-Target Activity of Medicarpin

Medicarpin has demonstrated promising therapeutic potential through its modulation of several key signaling pathways, primarily implicated in anti-inflammatory responses, bone regeneration, and cellular protection.

Table 1: Summary of On-Target Effects of Medicarpin

Target PathwayBiological EffectReported IC50/Effective Concentration
Anti-inflammatory
Cytokine ModulationDown-regulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-17A) and up-regulation of anti-inflammatory cytokine (IL-10).Data not available
Bone Regeneration
Notch SignalingActivation of the Notch pathway, promoting cortical bone healing.Data not available
Wnt SignalingActivation of the canonical Wnt signaling pathway, contributing to bone defect repair.Data not available
Cellular Protection
NRF2 PathwayInduction of NRF2 transcriptional activity, leading to the expression of antioxidant genes (HO-1, GCLC, NQO1).[1][2][3][4]ARE-luciferase activity significantly induced in a concentration-dependent manner.[1][3][4]
Anticancer
Apoptosis InductionUpregulation of pro-apoptotic proteins (BID, BAX, CASP3, CASP8, CYCS) in glioblastoma cells.IC50 for U251 and U-87 MG glioblastoma cells: 154 µg/mL and 161 µg/mL, respectively, at 48h.[5]
Anti-head and neck squamous cell carcinomaIC50 = 80 µM
Anti-leukemiaIC50 = 90 µM
Anti-bladder cancerIC50 = 64.6 µM

Comparative Analysis with Alternative Therapeutics

To contextualize the potential off-target profile of this compound, we compare the known effects of Medicarpin with those of standard-of-care drugs in the fields of anti-inflammatory and bone-related treatments.

Anti-inflammatory Comparators: NSAIDs and Corticosteroids

Nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are widely used for their anti-inflammatory properties. However, their therapeutic benefits are often accompanied by significant off-target effects.

Table 2: On-Target and Off-Target Effects of Anti-inflammatory Comparators

Drug ClassOn-Target MechanismOn-Target IC50 (COX Inhibition)Known Off-Target Effects (Adverse Effects)
NSAIDs Inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis.[6][7]Varies by drug and COX selectivity. e.g., Diclofenac COX-1/COX-2 IC50 ratio is >1, indicating preferential COX-2 inhibition.[6]Gastrointestinal: Ulcers, bleeding (due to COX-1 inhibition).[8] Cardiovascular: Increased risk of thrombosis with selective COX-2 inhibitors. Renal: Sodium and water retention, potential for kidney injury.[9]
Corticosteroids Binding to glucocorticoid receptors, leading to widespread anti-inflammatory and immunosuppressive effects.[10]Data not applicable (hormone receptor modulation)Metabolic: Hyperglycemia, Cushingoid features. Musculoskeletal: Osteoporosis, myopathy.[11] Endocrine: Hypothalamic-pituitary-adrenal (HPA) axis suppression.[11] Immunosuppression: Increased risk of infections.[11]
Bone Regeneration Comparator: Bisphosphonates

Bisphosphonates are the primary class of drugs used to treat bone loss disorders by inhibiting osteoclast-mediated bone resorption.

Table 3: On-Target and Off-Target Effects of Bisphosphonates

Drug ClassOn-Target MechanismOn-Target IC50 (Osteoclast Inhibition)Known Off-Target Effects (Adverse Effects)
Bisphosphonates Inhibition of farnesyl pyrophosphate synthase in osteoclasts, leading to apoptosis and reduced bone resorption.[12]Varies by drug. e.g., Minodronate IC50 for sarcoma cell lines: 2.7 to 5.0 µM.[13]Gastrointestinal: Esophageal irritation (with oral formulations).[12] Renal: Nephrotoxicity (especially with intravenous administration). Musculoskeletal: Osteonecrosis of the jaw (ONJ), atypical femoral fractures.[14] Other: Acute phase reactions (fever, flu-like symptoms).

Experimental Protocols for Off-Target Effect Evaluation

A thorough evaluation of off-target effects is crucial in preclinical drug development. The following are detailed methodologies for key experiments to assess the selectivity of this compound.

In Vitro Kinase Panel Screening

Objective: To identify potential off-target interactions with a broad range of protein kinases, which are common off-targets for many small molecules.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to determine IC50 values.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations, a purified kinase, its specific substrate, and ATP. Include appropriate controls (vehicle control, positive control inhibitor).

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. The luminescent signal is inversely proportional to the amount of remaining ATP and thus proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

GPCR β-Arrestin Recruitment Assay

Objective: To screen for off-target activity at G-protein coupled receptors (GPCRs), another major class of drug targets.

Methodology:

  • Cell Culture and Transfection: Use a cell line (e.g., HEK293) engineered to express a specific GPCR fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

  • Compound Treatment: Plate the cells in a 96- or 384-well plate and treat with a dilution series of this compound. Include a known agonist for the GPCR as a positive control.

  • Incubation: Incubate the cells for a sufficient period (e.g., 90 minutes) to allow for GPCR activation and β-arrestin recruitment.

  • Signal Detection: Add a substrate for the reporter enzyme. The reconstituted enzyme will process the substrate to produce a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: Measure the signal intensity, which is proportional to the extent of β-arrestin recruitment. Calculate EC50 or IC50 values from dose-response curves.[15]

General Cytotoxicity Assessment (MTT Assay)

Objective: To determine the general cytotoxic effects of the compound on various cell lines, providing an indication of its therapeutic window.

Methodology:

  • Cell Seeding: Plate various cell lines (e.g., hepatocytes, renal cells, neuronal cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16][17][18][19] Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.[16][19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[16][18]

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for cytotoxicity.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathways of Medicarpin

The on-target effects of Medicarpin involve the modulation of complex signaling cascades.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Medicarpin Medicarpin Medicarpin->Wnt Activates

Caption: Canonical Wnt Signaling Pathway Activated by Medicarpin.

Notch_Signaling_Pathway cluster_sending_cell Signal-Sending Cell cluster_receiving_cell Signal-Receiving Cell cluster_nucleus Nucleus Ligand Delta/Jagged Ligand Notch Notch Receptor Ligand->Notch Binds S2_Cleavage S2 Cleavage (ADAM) Notch->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Releases NICD_N NICD NICD->NICD_N Translocates CSL CSL NICD_N->CSL Target_Genes Target Gene Expression CSL->Target_Genes Activates Medicarpin Medicarpin Medicarpin->Notch Activates

Caption: Notch Signaling Pathway Activated by Medicarpin.

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_N Nrf2 Nrf2->Nrf2_N Translocates Cul3->Nrf2 Ubiquitination ARE ARE Nrf2_N->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Medicarpin Medicarpin Medicarpin->Keap1 Inhibits

Caption: NRF2-Mediated Antioxidant Response Induced by Medicarpin.

Experimental Workflow for Off-Target Profiling

A systematic approach is necessary to comprehensively evaluate the off-target profile of a new chemical entity.

Off_Target_Workflow Compound 1,11b-Dihydro-11b- hydroxymedicarpin Kinase_Screening In Vitro Kinase Panel Screening Compound->Kinase_Screening GPCR_Screening GPCR β-Arrestin Recruitment Assay Compound->GPCR_Screening Cytotoxicity_Assay General Cytotoxicity (MTT Assay) Compound->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Kinase_Screening->Data_Analysis GPCR_Screening->Data_Analysis Cytotoxicity_Assay->Data_Analysis Hit_Identification Identification of Off-Target Hits Data_Analysis->Hit_Identification Secondary_Assays Secondary Functional Assays on Identified Off-Targets Hit_Identification->Secondary_Assays Risk_Assessment Safety and Selectivity Risk Assessment Secondary_Assays->Risk_Assessment

Caption: Experimental Workflow for Off-Target Profiling.

Conclusion

While this compound shows therapeutic promise based on the activities of its parent compound, Medicarpin, a thorough evaluation of its off-target effects is paramount. The multi-pathway engagement of Medicarpin, while beneficial for its on-target effects, also suggests a potential for unintended interactions. The comparative data presented herein highlights that even established drugs have significant off-target liabilities. A systematic screening approach, as outlined in the experimental workflows, will be essential to fully characterize the selectivity profile of this compound and to de-risk its progression as a potential therapeutic candidate. This guide provides a foundational framework for these critical next steps in the drug discovery and development process.

References

Benchmarking 1,11b-Dihydro-11b-hydroxymedicarpin: A Comparative Performance Guide Against Industry-Standard Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective performance comparison of 1,11b-Dihydro-11b-hydroxymedicarpin against established industry standards in the anti-inflammatory sector. Due to the limited availability of direct quantitative data for this compound, this analysis leverages performance metrics from its parent compound, Medicarpin, a well-researched natural pterocarpan.[1][2] This comparison is supported by experimental data and detailed protocols to offer a comprehensive evaluation for research and development purposes.

Executive Summary

This compound, a derivative of Medicarpin, is positioned as a potential anti-inflammatory agent.[1][2] The anti-inflammatory activity of its parent compound, Medicarpin, is attributed to its ability to modulate key inflammatory pathways. Specifically, Medicarpin has been observed to down-regulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-17A, while simultaneously up-regulating the anti-inflammatory cytokine IL-10.[3] This mechanism of action suggests a distinct profile when compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for Medicarpin (as a proxy for this compound) and key industry-standard anti-inflammatory drugs.

Table 1: In Vitro Anti-Inflammatory Activity - Cytokine Inhibition

CompoundAssayTarget Cell LineIC50
Medicarpin (Proxy) TNF-α InhibitionNot SpecifiedData Not Available
Medicarpin (Proxy) IL-6 InhibitionNot SpecifiedData Not Available
Dexamethasone Glucocorticoid Receptor BindingNot Specified38 nM
Ibuprofen CytotoxicityGlioma Cell Lines~1 mM
Diclofenac CytotoxicityGlioma Cell Lines~0.1 mM

Table 2: In Vitro Anti-Inflammatory Activity - COX Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Medicarpin (Proxy) Data Not AvailableData Not Available
Ibuprofen 2.11.6
Diclofenac Not SpecifiedNot Specified
Celecoxib Not Applicable (Selective)0.04

Data for Ibuprofen is from an in-vitro human whole-blood assay.[5] Celecoxib is a selective COX-2 inhibitor, and its high potency is a key performance benchmark.[6]

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of many agents are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the IκBα inhibitor. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Pterocarpans, like Medicarpin, are hypothesized to exert their anti-inflammatory effects by potentially inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation.

G LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes Transcription Cytokines TNF-α, IL-6, COX-2 Genes->Cytokines Medicarpin 1,11b-Dihydro-11b- hydroxymedicarpin (Pterocarpan) Medicarpin->IKK Inhibition? IkBa_NFkB->NFkB_active IκBα Degradation

Caption: Simplified NF-κB signaling pathway and potential inhibition by pterocarpans.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of cellular responses to external stimuli, including inflammation. It consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK (e.g., p38, JNK, and ERK). Activation of this cascade leads to the phosphorylation of transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes. The potential for this compound to modulate this pathway presents another avenue for its anti-inflammatory action.

G Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 P Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Medicarpin 1,11b-Dihydro-11b- hydroxymedicarpin Medicarpin->MAPKKK Inhibition?

Caption: Overview of the MAPK signaling cascade in inflammation.

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below.

1. LPS-Induced Cytokine Production in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophage cells stimulated with LPS.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line differentiated into macrophages (e.g., THP-1) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or standard drugs (e.g., Dexamethasone) for 1-2 hours.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) for 6-24 hours to induce cytokine production.[7]

  • Cytokine Measurement: The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The IC50 value is determined by plotting the percentage of cytokine inhibition against the log of the compound concentration.

G start Seed Macrophages (96-well plate) treat Pre-treat with Compound/Standard start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (6-24 hours) stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure Cytokines (ELISA) collect->elisa analyze Calculate IC50 elisa->analyze G start Prepare Reaction Mix (COX Enzyme, Buffer) add_inhibitor Add Compound/ Standard start->add_inhibitor add_substrate Add Arachidonic Acid (Substrate) add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure PGE2 (ELISA/LC-MS) incubate->measure analyze Determine IC50 measure->analyze

References

Safety Operating Guide

Prudent Disposal of 1,11b-Dihydro-11b-hydroxymedicarpin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1,11b-Dihydro-11b-hydroxymedicarpin, a pterocarpan compound utilized in scientific research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the precautionary principle, treating the substance as potentially hazardous due to the cytotoxic activities exhibited by related pterocarpan compounds.

Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to ensure personal safety and environmental compliance. The following operational and disposal plans are designed to provide clear, procedural guidance.

I. Hazard Assessment and Precautionary Measures

Recommended Personal Protective Equipment (PPE):

  • Standard laboratory coat

  • Chemical safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of pure this compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or expired this compound powder in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the compound should be placed in a designated hazardous waste bag or container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, chemical-resistant (e.g., HDPE) container labeled as hazardous waste.

2. Container Rinsing:

  • For containers that held the pure compound, the first three rinses with a suitable solvent (e.g., ethanol or methanol) must be collected and disposed of as hazardous liquid waste[1]. This is a standard precaution for potentially highly toxic substances. Subsequent rinses can be managed as non-hazardous waste, provided the initial rinses were thorough.

3. Waste Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Store waste containers in a designated, secure area away from incompatible materials. Ensure containers are kept closed except when adding waste.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound or its solutions down the drain or in the regular trash.

III. Data Presentation: Waste Management Summary

Waste TypeContainerLabeling RequirementsDisposal Method
Solid Compound Sealed, chemical-resistant container"Hazardous Waste: this compound"Licensed Hazardous Waste Contractor
Contaminated Labware Lined, sealed hazardous waste box or bag"Hazardous Waste: Lab Debris with this compound"Licensed Hazardous Waste Contractor
Liquid Solutions Sealed, chemical-resistant liquid waste container"Hazardous Waste: this compound in [Solvent]"Licensed Hazardous Waste Contractor
Container Rinsate (first 3) Sealed, chemical-resistant liquid waste container"Hazardous Waste: Rinsate of this compound"Licensed Hazardous Waste Contractor

IV. Experimental Protocols Cited

The disposal procedures outlined are based on established best practices for handling research chemicals with unknown toxicity, as detailed in general laboratory safety guidelines[1][2][3][4]. The specific recommendation to collect the first three rinses of containers is a common protocol for highly toxic substances, and is adopted here as a precautionary measure[1].

V. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Unused/Expired Compound or Contaminated Material solid_waste Solid Waste (Powder, Contaminated Labware) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated, Secure Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange Pickup by EHS or Licensed Contractor store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 1,11b-Dihydro-11b-hydroxymedicarpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of 1,11b-Dihydro-11b-hydroxymedicarpin (CAS No. 210537-04-5). Adherence to these guidelines is critical to ensure a safe laboratory environment and proper disposal of waste.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for safe handling and storage.

PropertyValue
CAS Number 210537-04-5[1][2]
Molecular Formula C16H16O5[1]
Molecular Weight 288.30 g/mol [1]
Appearance Powder
Storage 2-8°C or -20°C

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn at all times when handling this compound.

PPE CategorySpecific Requirements
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear a lab coat, and chemical-resistant gloves (e.g., nitrile).
Respiratory Protection Use a certified respirator if working in a poorly ventilated area or if there is a risk of generating dust.

Operational Plan: Handling and Disposal

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm all necessary PPE is available and in good condition.

  • Weighing and Aliquoting :

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust.

    • Use appropriate tools for weighing and transferring the powder to minimize dust generation.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan
  • Waste Collection :

    • Collect all waste materials, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a designated, labeled hazardous waste container.

  • Disposal Procedure :

    • Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations.

    • Do not dispose of the compound down the drain or in regular trash.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_exposure_response Exposure Response prep_area Clean & Uncluttered Work Area prep_safety Verify Safety Shower & Eyewash prep_area->prep_safety prep_ppe Confirm PPE Availability prep_safety->prep_ppe weigh Weigh & Aliquot in Fume Hood prep_ppe->weigh exposure In Case of Exposure weigh->exposure collect_waste Collect in Labeled Hazardous Container weigh->collect_waste eye_contact Flush Eyes (15 min) exposure->eye_contact Eye skin_contact Wash Skin exposure->skin_contact Skin inhalation Move to Fresh Air exposure->inhalation Inhalation ingestion Rinse Mouth exposure->ingestion Ingestion dispose_reg Dispose per Regulations collect_waste->dispose_reg medical Seek Medical Attention eye_contact->medical skin_contact->medical inhalation->medical ingestion->medical

Caption: Workflow for safe handling and disposal of this compound.

References

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Reactant of Route 1
1,11b-Dihydro-11b-hydroxymedicarpin
Reactant of Route 2
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